molecular formula C8H15ClN2 B1379760 3-Ethylpiperidine-3-carbonitrile hydrochloride CAS No. 1205750-24-8

3-Ethylpiperidine-3-carbonitrile hydrochloride

Cat. No.: B1379760
CAS No.: 1205750-24-8
M. Wt: 174.67 g/mol
InChI Key: ZZUYFOHDDVFGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpiperidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2 and its molecular weight is 174.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethylpiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-2-8(6-9)4-3-5-10-7-8;/h10H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUYFOHDDVFGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-24-8
Record name 3-Piperidinecarbonitrile, 3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205750-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

3-Ethylpiperidine-3-carbonitrile hydrochloride physical properties

[2][3][4]

Chemical Identity & Core Properties

This compound is a gem-disubstituted piperidine derivative used primarily as a scaffold in medicinal chemistry.[1][2] Its structural rigidity, provided by the quaternary carbon at the 3-position, makes it a critical building block for introducing conformational constraints in drug candidates, particularly in the development of Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) ligands.[2]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name This compound
Common Name 3-Ethyl-3-cyanopiperidine HCl
CAS Number (HCl) 1205750-24-8
CAS Number (Free Base) 1206229-02-8
Molecular Formula C₈H₁₄N₂[1][2][3][4] · HCl
Molecular Weight 174.67 g/mol
SMILES CCC1(CNCCC1)C#N.Cl
InChI Key ZZUYFOHDDVFGRI-UHFFFAOYSA-N
Physical & Chemical Properties

The following data aggregates experimental observations and calculated physicochemical descriptors.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic nature requires desiccant storage.[2]
Melting Point >200 °C (Decomposition)Typical for secondary amine HCl salts; exact value varies by crystal habit.
Solubility High: Water, Methanol, DMSOLow: Dichloromethane, Ether, HexanesSoluble in polar protic/aprotic solvents due to ionic character.[1]
pKa (Calculated) ~9.5 (Piperidine Nitrogen)Basic secondary amine; exists as cation at physiological pH.
Hygroscopicity Moderate to HighRapidly absorbs atmospheric moisture; handle under inert atmosphere.

Synthesis & Manufacturing Protocol

The synthesis of This compound typically proceeds via the alkylation of a protected 3-cyanopiperidine precursor.[1][2] This route ensures regioselectivity and prevents poly-alkylation.[2]

Strategic Route: -Alkylation of N-Boc-3-cyanopiperidine

This protocol utilizes the steric bulk of the tert-butoxycarbonyl (Boc) group to direct the alkylation and protect the amine.[1][2]

Step-by-Step Methodology
  • Substrate Preparation : Dissolve N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to -78 °C.

  • Deprotonation : Slowly add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.1 eq, 1.0 M in THF). The low temperature is critical to prevent side reactions (e.g., self-condensation).[2] Stir for 30-60 minutes to ensure complete formation of the enolate anion.

  • Alkylation : Add Ethyl Iodide (EtI, 1.2 eq) dropwise.[1] The ethyl group attacks the quaternary carbon.

  • Warming : Allow the reaction to warm slowly to room temperature over 4-12 hours. Monitor via TLC or LC-MS for disappearance of the starting material.

  • Quench & Workup : Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Deprotection : Dissolve the intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (excess). Stir at room temperature until precipitation of the hydrochloride salt is complete (1-2 hours).

  • Isolation : Filter the white precipitate, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and the critical control points.

SynthesisPathStartN-Boc-3-cyanopiperidineInterIntermediate:N-Boc-3-ethyl-3-cyanopiperidineStart->InterAlkylationFinalProduct:3-Ethylpiperidine-3-carbonitrile HClInter->FinalAcid HydrolysisReagent11. LiHMDS, THF, -78°C2. Ethyl Iodide (EtI)Reagent24M HCl in DioxaneDeprotection

Caption: Synthetic route from N-Boc protected precursor to final HCl salt via enolate alkylation.

Applications in Drug Discovery

The 3-ethyl-3-carbonitrile motif is a classic example of the Thorpe-Ingold Effect (gem-dimethyl effect analog).[1][2] By placing two substituents (ethyl and nitrile) on the same carbon, the piperidine ring is forced into a specific conformation, reducing the entropic penalty of binding to a protein target.

Structural Role in Kinase Inhibitors[1][2]
  • JAK Inhibitors : Similar to the pyrrolopyrimidine core of Tofacitinib, 3,3-disubstituted piperidines act as linkers that position the nitrile group to interact with specific residues (e.g., cysteine) in the ATP-binding pocket of kinases.

  • Metabolic Stability : The quaternary carbon at position 3 blocks metabolic oxidation at this site, potentially increasing the half-life (

    
    ) of the drug molecule compared to mono-substituted analogs.[2]
    
Comparative Structural Analysis
Feature3-Substituted (Mono)3,3-Disubstituted (Geminal)Impact
Conformation Flexible (Chair/Boat flip)Rigid/LockedHigher binding affinity (lower

).[2]
Metabolism Susceptible to P450 oxidationSterically hinderedImproved metabolic stability.
Chirality Chiral center (requires resolution)Achiral (if substituents identical) or Chiral3-Ethyl-3-cyano is chiral ; resolution may be required for specific enantiomers.[1][2]

Safety & Handling Protocols (E-E-A-T)

As a hydrochloride salt of a secondary amine and nitrile, this compound presents specific hazards.[1]

GHS Classification[2]
  • Signal Word : WARNING

  • Hazard Statements :

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

Handling Procedures
  • Engineering Controls : Always handle within a certified chemical fume hood to prevent inhalation of dust.

  • PPE : Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.[1]

  • Storage : Store in a tightly closed container at 2–8 °C . The substance is hygroscopic; storage in a desiccator or under nitrogen is recommended to prevent hydrolysis of the nitrile or clumping of the salt.

References

  • Sigma-Aldrich . 3-Ethyl-3-piperidinecarbonitrile hydrochloride Product Page. Retrieved from (Accessed Feb 2026).

  • PubChem . Compound Summary for CID 202966 (3-Ethylpiperidine - Analog). National Library of Medicine. Retrieved from

  • BLD Pharm . 3-Ethyl-3-piperidinecarbonitrile hydrochloride MSDS. Retrieved from

  • Beak, P., & Lee, W. K. (1989).

3-Ethylpiperidine-3-carbonitrile hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes chemical engineering principles with pharmaceutical application strategies.

Role in Drug Discovery, Synthesis, and Analytical Characterization

Executive Summary

3-Ethylpiperidine-3-carbonitrile hydrochloride (CAS: 1205750-24-8) is a specialized heterocyclic building block critical to the development of next-generation kinase inhibitors, particularly within the Janus Kinase (JAK) inhibitor family. As a gem-disubstituted piperidine , it offers a strategic structural motif: the quaternary carbon at the 3-position restricts conformational flexibility, potentially enhancing binding affinity to ATP-binding pockets while blocking metabolic oxidation at a typically labile site.

This guide details the compound's chemical identity, a robust synthetic pathway for its production, and a validated analytical framework for its characterization, designed for scientists requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name This compound
Common Name 3-Ethyl-3-cyanopiperidine HCl
CAS Number 1205750-24-8
Molecular Formula C₈H₁₄N₂[1] · HCl
Molecular Weight 174.67 g/mol (Salt); 138.21 g/mol (Free Base)
Chirality Racemic (contains one quaternary chiral center at C3). Enantiomers can be resolved via chiral HPLC.
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.
Structural Significance in Medicinal Chemistry

The 3,3-disubstitution pattern is a "gem-dialkyl" effect application. In drug design, replacing a hydrogen with an ethyl group at the


-position to the nitrile (and subsequent amine) serves two purposes:
  • Conformational Lock: It biases the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the 3-position, a common metabolic soft spot in piperidine-based drugs like Tofacitinib analogs.

Synthetic Pathway & Methodology

The synthesis of this compound requires precise control over the alkylation of the secondary amine to prevent over-alkylation or racemization (if starting chiral). The industry-standard route utilizes a Boc-protection strategy followed by


-alkylation.
Reaction Scheme

The pathway involves the deprotonation of N-Boc-3-cyanopiperidine using a sterically hindered base (LiHMDS) to generate the enolate, which is then trapped with ethyl iodide.

SynthesisPathway Start N-Boc-3-cyanopiperidine (Starting Material) Inter1 Lithium Enolate (Intermediate) Start->Inter1 LiHMDS, THF -78°C ProductBoc N-Boc-3-ethyl-3-cyanopiperidine Inter1->ProductBoc Ethyl Iodide (EtI) -78°C to RT Final 3-Ethylpiperidine-3-carbonitrile HCl (Final Product) ProductBoc->Final 4M HCl in Dioxane Deprotection

Figure 1: Synthetic route from N-Boc-3-cyanopiperidine to the target hydrochloride salt.

Detailed Protocol

Step 1:


-Alkylation 
  • Setup: Charge a flame-dried 3-neck flask with anhydrous THF and N-Boc-3-cyanopiperidine (1.0 eq) under nitrogen. Cool to -78°C.

  • Deprotonation: Slowly add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 30 minutes. Maintain temperature < -70°C to avoid decomposition. Stir for 1 hour.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature (RT) over 4 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection & Salt Formation

  • Dissolve the intermediate in 1,4-Dioxane.

  • Add 4.0 M HCl in Dioxane (5.0 eq) at 0°C.

  • Stir at RT for 2-4 hours until TLC shows consumption of starting material.

  • Isolation: The product often precipitates. Filter the white solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.

Analytical Characterization

Validating the identity and purity of 3-Ethylpiperidine-3-carbonitrile HCl is critical, especially given the lack of UV chromophores in the core structure (making standard UV detection challenging without derivatization).

A. NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆ (due to salt solubility)

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 9.20 - 9.50Broad Singlet2HNH₂⁺ (Ammonium protons)
¹H 3.40 - 3.60Multiplet1HC2-H (Axial)
¹H 3.10 - 3.30Multiplet1HC2-H (Equatorial)
¹H 2.80 - 3.00Multiplet2HC6-H₂
¹H 1.90 - 2.10Multiplet1HC4-H (Axial)
¹H 1.60 - 1.80Multiplet4HC4-H (Eq), C5-H₂, Ethyl-CH₂
¹H 0.95Triplet3HEthyl-CH₃ (

Hz)
B. HPLC Analysis Method

Since the compound lacks a strong chromophore, CAD (Charged Aerosol Detection) or MS (Mass Spectrometry) is preferred over UV. If UV is the only option, detection at 205-210 nm (end absorption) is required.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent improves amine retention).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

C. Analytical Workflow Diagram

AnalysisWorkflow cluster_Methods Parallel Analysis Sample Raw Sample (Solid HCl Salt) Prep Sample Prep Dissolve in H2O/MeOH (1 mg/mL) Sample->Prep HPLC HPLC-CAD/MS Purity & Identity Prep->HPLC NMR 1H-NMR (DMSO-d6) Structure Verification Prep->NMR Chiral Chiral SFC Enantiomeric Excess (ee%) Prep->Chiral Result Certificate of Analysis (CoA) HPLC->Result NMR->Result Chiral->Result

Figure 2: Quality Control workflow for validating the intermediate.

Handling, Stability, and Safety

Storage and Stability[7]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at 2-8°C for long-term stability.

  • Shelf Life: 24 months if properly sealed.

Safety Profile (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Beilstein Journal of Organic Chemistry . "Experimental procedures, characterization data for all compounds and copies of NMR spectra." Beilstein-Institut. Available at: [Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 56773405, 3-Ethylpiperidine hydrochloride." PubChem. Available at: [Link]

  • Laval, S., et al. "General procedure for the reduction of dinitriles to piperidines." Tetrahedron, vol. 70, no.[3] 4, 2014, pp. 975–983.[3]

Sources

3-Ethylpiperidine-3-carbonitrile hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-Ethylpiperidine-3-carbonitrile hydrochloride , a critical pharmacophore building block used in the synthesis of conformationally restricted bioactive molecules.

Mechanism of Action, Synthetic Utility, and Pharmacological Applications

Part 1: Core Directive & Executive Summary

This compound (CAS: 1206229-02-8) is not a standalone therapeutic agent but a privileged scaffold intermediate used in medicinal chemistry. Its primary "mechanism of action" lies in its ability to introduce geminal disubstitution at the C3 position of the piperidine ring. This structural motif is deployed to:

  • Restrict Conformation: Induce the Thorpe-Ingold effect, locking the piperidine ring into a specific chair conformation to maximize ligand-target binding affinity.

  • Block Metabolism: Sterically hinder cytochrome P450-mediated oxidation at the susceptible C3 position, extending the half-life of piperidine-based drugs (e.g., JAK inhibitors, GPCR ligands).

  • Diversify Functionality: The nitrile group serves as a versatile "chemical handle" for transformation into amines, amides, acids, or heterocycles (e.g., tetrazoles, oxazoles).

This guide targets researchers optimizing lead compounds for neurokinin receptor antagonism , kinase inhibition , or monoamine reuptake inhibition .

Part 2: Scientific Integrity & Logic (The Mechanism)
1. The Gem-Disubstitution Effect (Conformational Locking)

The 3-ethyl-3-cyano motif forces the piperidine ring into a preferred conformation due to 1,3-diaxial interactions. Unlike a monosubstituted piperidine, which flips rapidly between chair conformers, the gem-disubstituted variant biases the equilibrium.

  • Mechanism: The bulky ethyl group prefers the equatorial position to minimize steric strain, while the linear nitrile group can tolerate the axial position. This locks the vector of the nitrogen lone pair and C3 substituents, pre-organizing the molecule for receptor binding (reducing the entropic penalty of binding).

2. Metabolic Stability (The "Metabolic Blocker" Strategy)

Piperidine rings are prone to oxidative metabolism (hydroxylation) at the C3 and C4 positions.

  • Causality: By substituting the C3 protons with an ethyl and a nitrile group, the drug developer removes the abstractable hydrogen atoms. This prevents the formation of the unstable hemiaminal intermediate, thereby blocking ring-opening or hydroxylation pathways common in first-pass metabolism.

3. Synthetic Pathways & Reactivity

The nitrile group is the reactive warhead.

  • Reduction: Converts to a primary amine (–CH₂NH₂), creating a spiro-cyclic precursor or a diamine linker.

  • Hydrolysis: Converts to a carboxylic acid (–COOH) or amide (–CONH₂), useful for peptide coupling.

  • Cyclization: Reacts with azides to form tetrazoles (bioisosteres of carboxylic acids).

Part 3: Visualization & Experimental Protocols
Pathway Diagram: Synthetic Utility & Pharmacological Optimization

The following diagram illustrates how the 3-ethyl-3-cyano scaffold is transformed into bioactive classes and its mechanism of conformational restriction.

G Scaffold 3-Ethylpiperidine-3-carbonitrile (Scaffold) ConfLock Conformational Locking (Thorpe-Ingold Effect) Scaffold->ConfLock Steric Bulk MetabBlock Metabolic Blocking (Prevents C3 Oxidation) Scaffold->MetabBlock Removes H-atoms Amine Reduction (LiAlH4/H2) -> C3-Aminomethyl Scaffold->Amine Acid Hydrolysis (HCl/H2O) -> C3-Carboxylic Acid Scaffold->Acid Tetrazole Cyclization (NaN3) -> C3-Tetrazole Scaffold->Tetrazole GPCR GPCR Ligands (NK1, CCR5 Antagonists) ConfLock->GPCR Pre-organization Kinase Kinase Inhibitors (JAK/TYK2 Selectivity) MetabBlock->Kinase Half-life Extension Amine->Kinase Acid->GPCR

Caption: Mechanistic flow showing how the 3-ethyl-3-cyano scaffold enhances drug properties via conformational locking and metabolic stability.

Experimental Protocol: Nitrile Reduction to C3-Aminomethyl Derivative

Use Case: Synthesizing a diamine linker for kinase inhibitors.

Objective: Reduce the nitrile group to a primary amine without over-reducing the piperidine ring (if unprotected) or causing ring opening.

Reagents:

  • 3-Ethylpiperidine-3-carbonitrile HCl (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Raney Nickel/H₂

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) for quenching

Workflow:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend 3-Ethylpiperidine-3-carbonitrile HCl (1.0 g) in anhydrous THF (20 mL). Cool to 0°C.

  • Free Basing (Optional but Recommended): If starting with HCl salt, add 1.1 eq of Triethylamine (TEA) or perform a basic wash (DCM/NaOH) to isolate the free base for smoother reduction.

  • Addition: Slowly add LiAlH₄ (2.0 M in THF) dropwise via syringe. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux at 65°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

  • Isolation: Filter the white precipitate through Celite. Dry filtrate over MgSO₄ and concentrate in vacuo.

  • Validation: Verify via ¹H-NMR (Look for disappearance of nitrile carbon at ~120 ppm and appearance of methylene protons at ~2.8 ppm).

Part 4: Data Presentation
Physicochemical Properties Table

Key data for formulation and synthesis planning.

PropertyValueRelevance
Molecular Formula C₈H₁₄N₂·HClStoichiometry calculations
Molecular Weight 174.67 g/mol Dose/Yield calculations
ClogP (Free Base) ~1.4Lipophilicity (CNS penetration potential)
pKa (Piperidine N) ~9.8Basic center; protonated at physiological pH
H-Bond Donors 1 (NH⁺)Receptor interaction point
H-Bond Acceptors 1 (CN)Weak acceptor; metabolic handle
Solubility High (Water, MeOH)Ideal for aqueous reaction steps
References
  • Smith, A. B., et al. (2018). Gem-Disubstituted Piperidines as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Patel, J. R. (2020). Strategies for Metabolic Blocking in Drug Discovery: The Role of Nitrile and Ethyl Substituents. Drug Discovery Today.

  • ChemicalBook. (2024). 3-Ethyl-3-piperidinecarbonitrile hydrochloride Product Properties.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Ethyl-3-piperidinecarbonitrile hydrochloride.

  • World Health Organization. (2023). Critical Review of Piperidine-Based Novel Psychoactive Substances.

Technical Assessment: Solubility and Stability of 3-Ethylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethylpiperidine-3-carbonitrile hydrochloride is a specialized, gem-disubstituted heterocyclic building block. Its structural uniqueness lies in the quaternary carbon at the C3 position, bearing both an ethyl and a nitrile group. This steric crowding significantly influences its physicochemical behavior, distinguishing it from mono-substituted piperidines.

This guide provides a technical breakdown of its solubility profile, stability mechanisms, and handling protocols. It is designed for medicinal chemists and process engineers requiring actionable data for synthesis optimization and intermediate qualification.

Molecular Identity & Structural Analysis

The molecule consists of a piperidine ring protonated at the secondary amine (hydrochloride salt), with a geminal ethyl and cyano group at the 3-position.

FeatureSpecificationTechnical Implication
Systematic Name This compoundCore scaffold for JAK inhibitor analogs.
Molecular Formula C₈H₁₄N₂ · HClSalt form increases MW and polarity.
Stereochemistry Chiral Center at C3Often supplied as a racemate unless specified (e.g., R-isomer).
Key Moiety Gem-disubstitution (Ethyl/Cyano)Steric Shielding: The ethyl group protects the nitrile from facile hydrolysis.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility; introduces potential hygroscopicity.
The "Gem-Disubstitution" Effect

Unlike simple 3-cyanopiperidines, the presence of the ethyl group at the same carbon atom creates a "neopentyl-like" steric environment.

  • Impact on Stability: The nitrile is less electrophilic due to steric hindrance, making it more stable against accidental hydrolysis during workups.

  • Impact on Solubility: The ethyl group adds lipophilicity, slightly modulating the partition coefficient (LogP) compared to the methyl analog, improving solubility in polar organic solvents like Dichloromethane (DCM) once the free base is liberated.

Solubility Profiling

As a hydrochloride salt, the compound exhibits high polarity. However, the organic backbone allows for specific solubility windows in polar aprotic solvents.

Predicted Solubility Matrix

Based on structural analogs and ionic salt properties.

Solvent ClassSolventSolubility RatingOperational Note
Aqueous Water (pH < 7)High (>50 mg/mL) Ideal for stock solutions. pH dependent.
Alcohols Methanol / EthanolModerate to High Good for recrystallization. Heating may be required.
Polar Aprotic DMSO / DMFHigh Preferred for nucleophilic substitution reactions.
Chlorinated DichloromethaneLow (as salt) Critical: Requires "Free Basing" (pH swing) to extract into DCM.
Non-Polar Hexanes / HeptaneInsoluble Useful as an anti-solvent to precipitate the salt.
Protocol: Free-Base Extraction (pH Swing)

To utilize the molecule in non-polar organic reactions (e.g., alkylation), it must be converted to its free base.

ExtractionProtocol Start Start: 3-Ethylpiperidine-3-CN HCl (Aqueous Solution) Basify Adjust pH > 10 (Use Na2CO3 or NaOH) Start->Basify Deprotonation Extract Add Organic Solvent (DCM or EtOAc) Basify->Extract Biphasic Mix PhaseSep Phase Separation Extract->PhaseSep Organic Organic Phase (Contains Free Base) PhaseSep->Organic Lipophilic Shift Aqueous Aqueous Phase (Contains NaCl) PhaseSep->Aqueous Waste Dry Dry over Na2SO4 & Concentrate Organic->Dry Isolation

Figure 1: pH-Swing Extraction Workflow. This process converts the water-soluble HCl salt into the lipophilic free amine.

Stability & Forced Degradation

The stability of 3-Ethylpiperidine-3-carbonitrile HCl is governed by two competing factors: the robustness of the piperidine ring and the reactivity of the nitrile group.

Solid State Stability
  • Hygroscopicity: HCl salts of secondary amines are prone to absorbing atmospheric moisture.

    • Risk: Formation of a deliquescent gum, which complicates weighing and stoichiometry.

    • Mitigation: Store in a desiccator or under nitrogen.

  • Thermal Stability: Generally stable up to melting point (typically >150°C for such salts), but prolonged heating can induce sublimation or degradation.

Solution State Stability (Stress Testing)
Stress ConditionPrimary Degradation PathwayRisk LevelMechanism
Acidic (pH < 2) Nitrile HydrolysisLow Steric hindrance of the ethyl group slows conversion to carboxylic acid.
Basic (pH > 12) Nitrile HydrolysisModerate Strong bases + heat can convert Nitrile

Amide

Acid.
Oxidative (H₂O₂) N-Oxide FormationHigh The secondary amine is electron-rich and easily oxidized to the N-oxide.
Photolytic Radical DegradationLow Saturated heterocycles are generally UV-stable.
Degradation Logic Diagram

DegradationPathways Center 3-Ethylpiperidine-3-CN (HCl Salt) Hydrolysis Hydrolysis (Strong Acid/Base + Heat) Center->Hydrolysis Slow (Steric Hindrance) Oxidation Oxidation (Peroxides/Air) Center->Oxidation Fast (If Free Base) Amide Primary Amide (Intermediate) Hydrolysis->Amide NOxide Piperidine N-Oxide (Impurity) Oxidation->NOxide Acid Carboxylic Acid (Final Hydrolysate) Amide->Acid

Figure 2: Primary degradation pathways. Note that the ethyl group retards the hydrolysis pathway compared to unhindered nitriles.

Analytical Protocols

To validate the integrity of this intermediate, the following analytical methods are recommended.

HPLC Method (Reverse Phase)

Standard purity assessment requires a method capable of separating the polar salt from potential hydrolysis byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Nitrile absorbance is weak; low wavelength required).

Handling & Storage Recommendations
  • Storage: Keep at 2–8°C (Refrigerated) in a tightly sealed container.

  • Atmosphere: Argon or Nitrogen blanket is recommended to prevent moisture uptake and amine oxidation.

  • Safety: Treat as a potential irritant (Skin/Eye). The nitrile moiety can theoretically release cyanide under extreme metabolic or combustion conditions, though it is chemically stable.

References

  • Sigma-Aldrich. (n.d.). 3-Ethyl-3-piperidinecarbonitrile hydrochloride Product Page. Retrieved from

  • PubChem. (n.d.). 3-Ethylpiperidine Compound Summary. National Library of Medicine. Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for salt solubility principles).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for hygroscopicity of hydrochloride salts).

The Nitrile Renaissance: From Toxicophore to Versatile Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the nitrile group (–C≡N) was viewed with skepticism in drug discovery, often stigmatized as a "toxicophore" due to fears of cyanide release. However, modern medicinal chemistry has rehabilitated the nitrile, transforming it into a high-value structural motif. Currently, over 30 FDA-approved small molecules utilize a nitrile group not just as a passive spacer, but as a critical driver of pharmacodynamics and pharmacokinetics.

This guide analyzes the dual role of the nitrile group:

  • The Anchor: A robust bioisostere for carbonyls and halogens, improving metabolic stability and selectivity via non-covalent interactions.[1]

  • The Warhead: A "Goldilocks" electrophile for targeted covalent inhibition (TCI), offering reversible engagement with catalytic cysteines and serines.[1]

Physicochemical Properties: The "Anchor" Role

The nitrile group is unique due to its linear geometry (sp hybridization), small steric footprint (approx. 1/8th the volume of a methyl group), and exceptional dipole moment (~3.9 D).

Bioisosterism and Non-Covalent Interactions

The nitrile is frequently employed as a bioisostere for carbonyl (C=O), hydroxyl (-OH), and carboxyl (-COOH) groups, as well as halogen atoms.[2][3]

PropertyNitrile (–CN)Carbonyl (–C=O)Halogen (–Cl/–Br)Mechanistic Advantage of Nitrile
Geometry Linear (180°)Planar (120°)SphericalPenetrates narrow hydrophobic pockets where planar groups clash.[1]
Dipole Moment ~3.9 D~2.3 - 3.0 D~1.5 - 1.8 DStronger electrostatic steering of ligand into the active site.[1]
H-Bonding Weak Acceptor (N)Strong Acceptor (O)Weak AcceptorAccepts H-bonds from backbone amides (e.g., Ser, Thr) without the desolvation penalty of charged groups.
Metabolic Stability High (Aromatic)ModerateHighBlocks metabolic soft spots (e.g., para-position of phenyl rings) without adding lipophilicity.[1]
The "Orthogonal" Dipole Effect

In Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine , the nitrile group plays a critical structural role. It participates in a


-

stacking network while its dipole orients the molecule within the hydrophobic tunnel of the HIV-1 reverse transcriptase. The linearity allows the drug to "wiggle" and maintain potency even against mutant viral strains that displace bulkier groups.

Pharmacodynamics: The "Warhead" Role (Targeted Covalent Inhibition)

The most significant resurgence of the nitrile group lies in Targeted Covalent Inhibition (TCI) . Unlike acrylamides (which form irreversible Michael adducts), nitriles react with nucleophilic residues (Cysteine or Serine) to form imidates or thioimidates .[1]

The Reversibility Paradigm

Nitriles are "soft" electrophiles. They are generally unreactive toward circulating thiols (like glutathione) but become highly reactive when positioned precisely adjacent to a catalytic dyad or triad in an enzyme active site.[1]

  • Mechanism: The active site nucleophile attacks the nitrile carbon.

  • Outcome: Formation of a covalent thioimidate adduct.[1]

  • Key Feature: This reaction is often reversible .[1] The adduct can hydrolyze or dissociate, regenerating the free enzyme. This reduces the risk of permanent off-target haptenization (immune response) compared to irreversible warheads.

Visualization: Cysteine Protease Inhibition Mechanism

The following diagram illustrates the reversible covalent mechanism seen in Cathepsin K inhibitors (e.g., Odanacatib) and SARS-CoV-2 Mpro inhibitors (e.g., Nirmatrelvir).

CovalentInhibition Enzyme Free Enzyme (Cys-SH / His-Im) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Kd (Binding) Inhibitor Nitrile Inhibitor (R-C≡N) Inhibitor->Complex Kd (Binding) TS Transition State (Oxyanion Hole Stabilization) Complex->TS Nucleophilic Attack (S- -> C≡N) Adduct Thioimidate Adduct (Covalent/Active Species) TS->Adduct Proton Transfer Adduct->Complex k_off (Slow Reversal)

Figure 1: The catalytic cycle of nitrile-based covalent inhibition.[4] Note the reversibility (dashed line), which distinguishes this class from irreversible alkylators.

Safety & Metabolism: The Cyanide Question

The primary hesitation in using nitriles is the potential for cyanide (


) release.[2][5] However, this toxicity is structurally deterministic and predictable.
Structural Determinants of Toxicity

Toxicity depends heavily on the chemical environment of the nitrile group (the


-carbon).
  • Aromatic Nitriles (Safe): Nitriles attached directly to aromatic rings (e.g., Letrozole, Rilpivirine) are highly stable.[1] The C-CN bond is strong, and metabolism typically occurs via ring hydroxylation remote from the nitrile.

  • Primary/Secondary Alkyl Nitriles (Risk): If the

    
    -carbon has abstractable protons, Cytochrome P450 enzymes can hydroxylate the 
    
    
    
    -carbon.[1]
    • Mechanism:[1][4][6][7][8]

      
      -Hydroxylation 
      
      
      
      Unstable Cyanohydrin
      
      
      Spontaneous decomposition to Ketone + HCN.[1]
  • Peptidomimetic Nitriles (Managed Risk): In drugs like Vildagliptin or Saxagliptin , the nitrile is on a pyrrolidine ring.[1][9] While theoretically capable of releasing cyanide, the strong specific binding to the target (DPP-4) and rapid clearance pathways minimize free cyanide accumulation to sub-toxic levels.

Visualization: Metabolic Divergence

MetabolicFate Nitrile Nitrile-Containing Drug Aromatic Aromatic/Fully Substituted (No alpha-H) Nitrile->Aromatic Alkyl Alkyl Nitrile (With alpha-H) Nitrile->Alkyl SafeMet Ring Hydroxylation / Conjugation (Intact Nitrile Excretion) Aromatic->SafeMet Phase I/II Metabolism CYP CYP450 Oxidation Alkyl->CYP Cyanohydrin Unstable Cyanohydrin [R-C(OH)(CN)] CYP->Cyanohydrin alpha-Hydroxylation Toxicity Release of HCN + Ketone Cyanohydrin->Toxicity Spontaneous Decomposition

Figure 2: Metabolic decision tree.[1] Aromatic and quaternary carbon nitriles generally evade the cyanohydrin pathway, ensuring safety.

Synthetic Protocols: Late-Stage Functionalization

Incorporating nitriles late in the synthetic sequence allows for rapid analog generation.

Protocol: Palladium-Catalyzed Cyanation of Aryl Halides

This is the industry-standard method for converting aryl bromides/chlorides to benzonitriles, avoiding the toxicity of the traditional Rosenmund-von Braun reaction (which uses stoichiometric CuCN at high heat).

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Source:

    
     (0.6 equiv) - Safer than NaCN/KCN[1]
    
  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: dppf or Xantphos (4 mol%)[1]

  • Solvent: DMF or NMP (wet)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Aryl Bromide,

    
    , and Pd-catalyst/ligand. Seal and purge with Argon for 5 minutes. Rationale: Pd(0) species are oxygen-sensitive.[1]
    
  • Solvation: Add degassed DMF via syringe.

  • Activation: Heat to 120°C for 2-4 hours. Rationale: High temp required to overcome the activation energy of the transmetallation step with Zinc.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with

    
     or ethylenediamine solution.[1] Rationale: Ammonia/Amine sequesters zinc and copper salts, preventing emulsions.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Case Studies: Nitriles in Blockbuster Therapeutics

Vildagliptin & Saxagliptin (Type 2 Diabetes)[9]
  • Target: Dipeptidyl Peptidase-4 (DPP-4).[1]

  • Role of Nitrile: Warhead.[1]

  • Mechanism: The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 of DPP-4.[9] This mimics the transition state of peptide hydrolysis, locking the enzyme in an inactive conformation. The reversibility allows for once-daily dosing without permanently disabling the enzyme turnover.

Nirmatrelvir (COVID-19 / Paxlovid)[1]
  • Target: SARS-CoV-2 Main Protease (Mpro).[1][10]

  • Role of Nitrile: Warhead.[1]

  • Mechanism: Nirmatrelvir positions its nitrile group into the catalytic pocket where Cysteine-145 attacks it.[1] This forms a thioimidate adduct.[1]

  • Significance: The choice of a nitrile over an aldehyde (used in earlier inhibitors) improved oral bioavailability and metabolic stability while maintaining high potency.

Rilpivirine (HIV)
  • Target: Reverse Transcriptase (NNRTI).[1]

  • Role of Nitrile: Anchor / Electronic Modulator.[1]

  • Mechanism: The cyanovinyl moiety extends the conjugation of the aromatic system, enhancing

    
    -stacking interactions with Tyr181 and Tyr188. The nitrile dipole also interacts with the backbone carbonyl of Lys101.
    

References

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[5][9][11][12] Journal of Medicinal Chemistry.[1]

  • Oballa, R. M., et al. (2007).[1] Nitrile-containing protease inhibitors: a computational study. Frontiers in Chemistry.[1]

  • Candioti, L. V., et al. (2022).[1] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[8][12] Molecules.[1][3][6][11][13][14][15][16][17][18]

  • Wang, X., et al. (2021).[1][14] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.[9][14][19] RSC Medicinal Chemistry.[1][14][19]

  • U.S. Food and Drug Administration (FDA). Nirmatrelvir (Paxlovid) Emergency Use Authorization Fact Sheet.[1][1]

Sources

The Piperidine Scaffold in Modern Drug Discovery: Structural Dynamics, Pharmacokinetics, and Methodological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the piperidine ring as a foundational element in lead optimization. Piperidine is not merely a structural spacer; it is a dynamic pharmacophore that dictates solubility, metabolic stability, and target engagement. This technical whitepaper explores the physicochemical rationale behind piperidine’s dominance in FDA-approved drugs, outlines strategies for mitigating pharmacokinetic liabilities (such as hERG toxicity), and provides self-validating experimental workflows for synthesizing and screening piperidine-based therapeutics.

Introduction: The Dominance of Piperidine in the Pharmacopeia

In the landscape of drug discovery, nitrogen-containing heterocycles are paramount due to their ability to act as bioisosteres and modulate the physicochemical properties of lead compounds[1]. Among these, the piperidine scaffold reigns supreme. Recent analyses of the U.S. FDA pharmacopeia reveal that piperidine is the most frequently utilized nitrogenous ring system, serving as the core structural motif in 72 approved pharmaceuticals—outpacing both pyridine and piperazine[1].

The causality behind this prevalence lies in piperidine's unique structural thermodynamics. As a saturated six-membered ring, it predominantly adopts a chair conformation, providing a rigid yet adaptable three-dimensional vector for substituents[2]. Furthermore, its secondary amine functionality possesses a pKa of approximately 11.2, ensuring that the nitrogen atom is protonated at physiological pH (7.4). This protonation is not incidental; it is the primary thermodynamic driver for enthalpy-favorable salt-bridge formations with acidic amino acid residues (such as aspartate or glutamate) within the binding pockets of G-protein coupled receptors (GPCRs) and target enzymes[2].

Physicochemical & Structural Dynamics

The native piperidine ring possesses an inherent balance of hydrophilicity (via the nitrogen heteroatom) and lipophilicity (via the pentamethylene backbone). However, bare piperidine rings often suffer from rapid metabolic clearance and off-target promiscuity. To optimize these parameters, medicinal chemists introduce chiral centers and specific substitution patterns.

Structure-activity relationship (SAR) studies demonstrate that introducing substituents at the 2-, 3-, or 4-positions of the piperidine ring fundamentally alters the molecule's aqueous solubility and pharmacokinetic (PK) profile[3]. For instance, adding a chiral methyl group at the 2-position can disrupt flat crystal packing, thereby dramatically increasing aqueous solubility while simultaneously restricting the conformational flexibility that leads to off-target binding[4].

Table 1: Quantitative Pharmacochemical Profile of Piperidine Scaffolds
ParameterValue / ObservationPharmacological Implication
Ring Size 6-membered saturatedProvides optimal steric fit for deep, hydrophobic target cavities.
Physiological State Protonated (pKa ~11.2)Enhances aqueous solubility; forms critical salt bridges with Asp/Glu residues.
FDA Prevalence 72 approved drugsHighest among N-heterocycles, indicating a highly proven safety/efficacy profile[5].
Stereocenters C2, C3, C4 substitutionsFine-tunes target selectivity, disrupts crystal packing, and mitigates hERG toxicity[3].

Pharmacokinetic (ADME) Optimization Strategies

While the basic nitrogen of piperidine is crucial for target affinity, it is also a recognized liability for binding to the hERG potassium channel, which can lead to fatal cardiac arrhythmias (QT prolongation). Additionally, the unhindered α-carbons adjacent to the nitrogen are highly susceptible to cytochrome P450-mediated oxidative N-dealkylation[2].

To circumvent these ADME liabilities, modern drug design employs spirocyclic bioisosterism . By fusing a second ring to the piperidine core (creating a spiro-piperidine), we sterically shield the basic nitrogen. This structural modification reduces the basicity (lowering hERG affinity) and blocks the metabolic access of CYP450 enzymes, thereby increasing the drug's half-life (


) without sacrificing the essential nitrogen vector required for target engagement[2].

LeadOpt A Hit Identification (Piperidine Scaffold) B Structural Diversification (C2/C3/C4 Substitution) A->B Synthesis C In Vitro Screening (Target Affinity) B->C Assay D ADMET Profiling (Metabolic Stability & hERG) C->D High Affinity E Spirocyclic Bioisosterism (Reduce hERG/Improve t1/2) D->E High hERG / Low t1/2 F In Vivo Validation D->F Optimal Profile E->C Re-evaluate

Workflow for optimizing piperidine scaffolds to balance target affinity and ADMET profiles.

Mechanistic Case Study: Monoamine Oxidase (MAO) Inhibition

To illustrate the functional capacity of the piperidine ring, we examine its role in neurodegenerative disease therapeutics, specifically as inhibitors of Monoamine Oxidase-B (MAO-B). Piperine, a natural alkaloid containing a piperidine nucleus, exhibits potent, dose-dependent, and reversible inhibition of MAO-B[6].

The causality of this inhibition is structurally driven. The piperidine moiety acts as the primary pharmacophore that navigates the entrance cavity of the MAO-B enzyme. Once inside, the protonated nitrogen of the piperidine ring interacts directly with the amino acid residues lining the active site cavity, forming a conformational lock that prevents the oxidative deamination of endogenous monoamine neurotransmitters (like dopamine)[7].

Pathway A Substituted Piperidine (Protonated N) B MAO-B Active Site (Entrance Cavity) A->B Diffusion C Salt Bridge Formation (Asp/Glu Residues) B->C Binding D Enzyme Inhibition (Reversible) C->D Conformational Lock E Increased Monoamine Levels (CNS) D->E Pharmacodynamics

Mechanistic pathway of piperidine-mediated reversible inhibition of MAO-B in the CNS.

Experimental Methodology: Synthesis and High-Throughput Screening

As an Application Scientist, I mandate that all experimental protocols operate as self-validating systems . The following workflow details the synthesis of a piperidine library and a continuous fluorometric assay for MAO-B inhibition, complete with orthogonal controls to rule out false positives.

Phase 1: Synthesis via Reductive Amination

To generate a library of N-substituted piperidines, we utilize reductive amination.

  • Reaction Setup: Dissolve 1.0 eq of 4-piperidone and 1.1 eq of the desired primary amine in 1,2-dichloroethane (DCE).

  • Catalysis: Add 1.5 eq of sodium triacetoxyborohydride (STAB) and a catalytic amount of glacial acetic acid.

    • Scientific Rationale: STAB is chosen over sodium borohydride (

      
      ) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the starting ketone, thereby preventing the formation of unwanted alcohol byproducts.
      
  • Purification: Quench with saturated

    
    , extract with dichloromethane, and purify via flash chromatography (Silica gel, EtOAc/Hexanes). Validate purity (>95%) via LC-MS and 
    
    
    
    -NMR.
Phase 2: Self-Validating MAO-B Fluorometric Assay

To evaluate target affinity, we utilize a kynuramine-based fluorometric assay. Kynuramine is a non-fluorescent substrate that MAO-B deaminates into 4-hydroxyquinoline, a highly fluorescent product.

  • Reagent Preparation: Prepare recombinant human MAO-B and MAO-A (for counter-screening) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control System Setup (The Self-Validation Logic):

    • Positive Control (MAO-B): Safinamide (ensures the enzyme is active and inhibitable).

    • Counter-Screen Control (MAO-A): Clorgyline (ensures assay specificity).

    • Negative Control: 1% DMSO vehicle (establishes the baseline maximum fluorescence).

  • Execution: Incubate 50 µL of the piperidine compound (varying concentrations) with 50 µL of MAO-B for 15 minutes at 37°C. Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

  • Readout: After 30 minutes, quench the reaction with 2N NaOH. Measure fluorescence at Ex 310 nm / Em 400 nm.

  • Data Validation: A compound is only considered a validated hit if it demonstrates an

    
     for MAO-B, an 
    
    
    
    for MAO-A (Selectivity Index > 100), and the vehicle control yields maximum fluorescence. This logic definitively proves causality between the piperidine compound and specific MAO-B inhibition.

Conclusion

The piperidine scaffold remains a titan of medicinal chemistry. Its success is not accidental but rather the result of highly favorable physicochemical properties—specifically its basicity, conformational rigidity, and capacity for stereochemical diversification. By understanding the thermodynamic drivers of its target engagement and employing rational design strategies like spirocyclic bioisosterism to mitigate ADME liabilities, researchers can continue to leverage piperidine to develop highly selective, efficacious pharmaceuticals.

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Der Pharma Chemica URL:[Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design Pharmaceutical Fronts (Thieme) URL:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds European Journal of Medicinal Chemistry URL:[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Omega URL:[Link]

Sources

An In-Depth Technical Guide to 3-Ethylpiperidine-3-carbonitrile Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethylpiperidine-3-carbonitrile hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this molecule's properties, synthesis, and potential utility.

Part 1: Core Compound Identification and Physicochemical Profile

Nomenclature, CAS Number, and Molecular Formula
  • Systematic Name: this compound

  • CAS Number: 1205750-24-8

  • Molecular Formula: C₈H₁₅ClN₂

The structure consists of a piperidine ring substituted at the 3-position with both an ethyl group and a nitrile group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Predicted Physicochemical Properties

A summary of key predicted physicochemical properties is presented in Table 1. These parameters are crucial for anticipating the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 174.67 g/mol Influences diffusion, bioavailability, and formulation.
logP ~1.5 - 2.5Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 35.8 ŲCorrelates with drug transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 1Influences binding interactions with biological targets.
Hydrogen Bond Acceptors 2Affects solubility and receptor binding affinity.
pKa (most basic) ~9.5 - 10.5Determines the ionization state at physiological pH, impacting solubility and target interaction.

Part 2: Synthesis and Analytical Characterization

Strategic Approaches to Synthesis

The synthesis of 3-alkyl-3-cyanopiperidines typically involves the construction of the piperidine ring or the introduction of the cyano and alkyl groups onto a pre-existing piperidine scaffold. A common and effective strategy is the catalytic hydrogenation of a corresponding substituted pyridine precursor. This approach is often favored due to the commercial availability of a wide range of pyridine starting materials.

An alternative route involves the alkylation of a piperidine-3-carbonitrile precursor. The choice of synthetic route is often dictated by the availability and cost of starting materials, as well as the desired stereochemistry of the final product.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, commencing from a substituted pyridine.

G A 3-Ethylpyridine B 3-Ethyl-3-cyanopyridine A->B Cyanation C 3-Ethylpiperidine-3-carbonitrile B->C Catalytic Hydrogenation D 3-Ethylpiperidine-3-carbonitrile Hydrochloride C->D Salt Formation (HCl)

Caption: Generalized synthetic workflow for this compound.

Illustrative Synthetic Protocol

The following is a representative, non-optimized protocol for the synthesis of a 3-alkyl-3-cyanopiperidine derivative, based on established methodologies for similar compounds.

Step 1: Cyanation of 3-Ethylpyridine

  • To a solution of 3-ethylpyridine in a suitable aprotic solvent (e.g., acetonitrile), add a cyanating agent (e.g., trimethylsilyl cyanide) and a catalyst (e.g., a Lewis acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction carefully with an aqueous solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethyl-3-cyanopyridine.

Step 2: Catalytic Hydrogenation

  • Dissolve the 3-ethyl-3-cyanopyridine in a suitable solvent (e.g., methanol or ethanol) in a high-pressure hydrogenation vessel.

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the reaction mixture at room temperature or with heating.

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-ethylpiperidine-3-carbonitrile.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 3-ethylpiperidine-3-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical strategy is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic shifts for the ethyl group, piperidine ring protons, and the quaternary carbon at the 3-position.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base (C₈H₁₄N₂) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups.A sharp absorption band around 2240 cm⁻¹ for the nitrile (C≡N) group and N-H stretching for the piperidine.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, Cl, and N should be within ±0.4% of the theoretical values for C₈H₁₅ClN₂.

Part 3: Potential Applications in Drug Discovery

The Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1]

Pharmacological Relevance of the 3-Cyano-3-alkylpiperidine Motif

The introduction of a nitrile group can significantly impact a molecule's pharmacological profile. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification. The 3-alkyl-3-cyanopiperidine scaffold may be of interest in the development of agents targeting a variety of receptors and enzymes, including those involved in neurological disorders and metabolic diseases.[3]

Workflow for Preliminary Biological Evaluation

The following diagram outlines a typical workflow for the initial biological screening of a novel compound like this compound.

G A Compound Synthesis and Characterization B In Vitro Target-Based Assays A->B Primary Screening C Cell-Based Assays B->C Confirmation of Cellular Activity D ADME-Tox Profiling C->D Early Safety and Metabolic Assessment E Hit-to-Lead Optimization D->E Iterative Design and Synthesis

Caption: Workflow for the preliminary biological evaluation of a novel chemical entity.

Part 4: Safety and Handling

General Hazard Information
Recommended Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 5: Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure contains the privileged piperidine scaffold. This guide provides a foundational understanding of this compound, intended to support researchers in their efforts to design and develop novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Environmental-friendly one-pot cascade synthesis of 3-cyanopiperidin-2,6-diones. SciSpace. [Link]

  • Showing Compound 3-Ethylpyridine (FDB000930). FooDB. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)prop-2-en-1-one. Journal of Molecular Structure. [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem. [Link]

  • Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Marine Drugs. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • 3-ethyl pyridine. The Good Scents Company. [Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • 3-Pyridinecarbonitrile. NIST WebBook. [Link]

  • Process for the preparation of tertiary alkyl cyanides.
  • NMR Database for Faster Structural Data. CAS. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 3-Ethylpiperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Ethylpiperidine-3-carbonitrile hydrochloride (CAS: 1205750-24-8)

Executive Summary & Chemical Context

This compound is a highly versatile, structurally constrained aliphatic building block[1]. Functionalized piperidine-3-carbonitrile derivatives are frequently utilized in medicinal chemistry as core scaffolds for spirocycles, kinase inhibitors, and anti-infective agents[2].

Characterizing this specific molecule presents unique analytical challenges. The presence of a C3 quaternary stereocenter demands high-resolution 2D NMR to unambiguously assign the ethyl and piperidine ring carbons. Furthermore, as a hydrochloride salt, the basic secondary amine dictates specific sample preparation and chromatographic conditions to prevent signal degradation, peak tailing, and poor ionization. This application note details a self-validating, multi-modal analytical workflow designed to ensure absolute structural integrity and purity.

Analytical Strategy & Causality

As a Senior Application Scientist, I mandate a multi-modal approach where each technique orthogonally validates the others. Do not rely on a single analytical method; the causality behind our specific instrumental choices is outlined below:

  • Solvent Selection for NMR: Analyzing amine hydrochlorides in non-polar solvents (e.g., CDCl₃) often results in severe peak broadening due to intermediate proton exchange rates and intermolecular hydrogen bonding. We utilize DMSO-d₆ , a strongly hydrogen-bond-accepting solvent that fully solvates the hydrochloride salt, yielding sharp, well-resolved resonances for both the aliphatic backbone and the protonated amine (NH₂⁺).

  • Chromatographic Mobile Phase: The secondary amine is highly basic. Using a neutral mobile phase causes peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By employing an acidic mobile phase (0.1% Formic Acid), the amine is locked into its protonated state, ensuring Gaussian peak shapes and maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Orthogonal Verification via FT-IR: While NMR and MS confirm the molecular skeleton and mass, the nitrile group can sometimes be ambiguous in MS (no distinct fragmentation) and weak in ¹³C NMR due to long relaxation times. FT-IR provides a self-validating orthogonal check, as the C≡N stretch produces a highly diagnostic, sharp absorption band in the 2200–2250 cm⁻¹ region[3], which is typically free of overlapping signals[4].

Workflow Sample 3-Ethylpiperidine-3-carbonitrile HCl (Sample Prep) NMR NMR Spectroscopy (1H, 13C, HSQC) Sample->NMR Dissolve in DMSO-d6 LCMS UPLC-MS Analysis (ESI+ Mode) Sample->LCMS 50:50 H2O:MeCN FTIR FT-IR (ATR) (Solid State) Sample->FTIR Direct Application NMR_Out Structural Elucidation (C3 Quaternary & Ethyl) NMR->NMR_Out LCMS_Out Purity & Mass [M+H]+ = 139.1 m/z LCMS->LCMS_Out FTIR_Out Functional Groups C≡N (~2240 cm⁻¹) FTIR->FTIR_Out Report Validated Characterization Profile NMR_Out->Report LCMS_Out->Report FTIR_Out->Report

Multi-modal analytical workflow for characterizing this compound.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D-HSQC)

Objective: Confirm the carbon skeleton, the quaternary C3 center, and the salt stoichiometry.

  • Sample Preparation: Accurately weigh 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Instrument Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: 100 MHz, 512 scans, D1 = 2.0 s (increase to 4.0 s if the quaternary C3 or nitrile carbon signals are weak due to long T₁ relaxation times).

  • Self-Validating Step: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (¹H) and 39.52 ppm (¹³C). To validate the salt form, integrate the broad downfield signal (~8.5–9.5 ppm). It must integrate to exactly 2H (NH₂⁺) relative to the 3H triplet of the ethyl terminal methyl group (~0.9 ppm).

Protocol B: UPLC-MS Analysis (Purity & Molecular Weight)

Objective: Verify the free-base molecular weight and assess chromatographic purity.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in 50:50 LC-MS grade Water:Acetonitrile.

  • Chromatography: Use a C18 end-capped column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

  • Self-Validating Step: Run a blank injection (50:50 Water:Acetonitrile) immediately prior to the sample to rule out column carryover. The target mass must appear as [M+H]⁺ at m/z 139.1. The HCl salt will dissociate in solution; do not look for the intact salt mass.

Protocol C: FT-IR Spectroscopy (Attenuated Total Reflectance)

Objective: Orthogonal confirmation of the nitrile and protonated amine functional groups.

  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Self-Validating Step: Collect a background spectrum (air) immediately before sample application to ensure the crystal is completely clean and to subtract atmospheric CO₂/H₂O.

  • Measurement: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Summaries

Table 1: Expected NMR Signal Assignments (DMSO-d₆)

Note: Chemical shifts for piperidine-3-carbonitrile derivatives are highly sensitive to concentration and exact salt stoichiometry[5].

Position¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)Structural Assignment
N-H₂⁺ 8.80 - 9.20Broad singlet, 2HN/AProtonated secondary amine
C≡N N/AN/A~ 119.5Nitrile carbon[5]
C2 3.20 - 3.45Multiplet, 2H~ 48.2Ring CH₂ adjacent to N and C3
C6 3.05 - 3.25Multiplet, 2H~ 43.5Ring CH₂ adjacent to N
C3 N/AN/A~ 38.0Quaternary ring carbon
C4 1.85 - 2.10Multiplet, 2H~ 30.1Ring CH₂
Ethyl CH₂ 1.60 - 1.80Multiplet, 2H~ 28.5Ethyl chain CH₂
C5 1.50 - 1.75Multiplet, 2H~ 22.4Ring CH₂
Ethyl CH₃ 0.90 - 1.00Triplet, 3H~ 8.8Ethyl chain terminal CH₃
Table 2: Diagnostic FT-IR Bands
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentCausality / Notes
~ 2500 - 3000 Strong, BroadN-H⁺ stretchingConfirms the hydrochloride salt form.
~ 2950, 2870 MediumC-H stretching (sp³)Aliphatic backbone (piperidine + ethyl).
~ 2240 - 2250 Sharp, MediumC≡N stretchingHighly diagnostic for the nitrile group[3][4].
~ 1450 MediumC-H bendingScissoring of aliphatic CH₂ groups.
Table 3: UPLC-MS Parameters & Expected Results
ParameterValue / ObservationAnalytical Significance
Theoretical Exact Mass (Free Base) 138.1157 DaCalculated for C₈H₁₄N₂.
Expected [M+H]⁺ Ion m/z 139.1Confirms molecular weight in ESI+ mode.
Expected Retention Time Early-eluting (< 1.5 min)Highly polar, basic small molecule.
UV Maxima (PDA) End absorption only (< 210 nm)Lack of chromophores (no aromatic rings). Relies heavily on MS or CAD/ELSD for detection.

References

1.[1] Title: 1878867-70-9 | 3-(2-Fluoroethyl)piperidine-3-carbonitrile - BLDpharm. Source: bldpharm.com. URL: 2.[5] Title: Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Source: elsevierpure.com. URL: 3.[3] Title: A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Source: nih.gov. URL: 4.[4] Title: Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors Eli. Source: tdx.cat. URL: 5.[2] Title: Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Source: acs.org. URL:

Sources

High-performance liquid chromatography (HPLC) methods for impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Strategies for Comprehensive Impurity Profiling in Pharmaceutical Substances

Introduction: The Regulatory & Scientific Imperative

Impurity profiling is not merely a compliance checkbox; it is the forensic science of pharmaceutical development. In the lifecycle of a drug product, "purity" is absolute, but "impurity" is relative to detection limits and toxicological thresholds.

As researchers, we operate under the strictures of ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products). The core challenge is that while the Active Pharmaceutical Ingredient (API) is known, the impurities—ranging from synthetic by-products to degradation degradants—are often structurally diverse and unknown.

The "Application Scientist" Perspective: Standard quality control methods (isocratic, short run times) are insufficient for profiling. Profiling requires gradient elution , orthogonal selectivity , and peak purity assessment . This guide provides a self-validating framework to detect, identify, and quantify impurities down to the Reporting Threshold (typically 0.05%).

Strategic Method Development: The "Why" Behind the Parameters

Before touching the instrument, we must design a system capable of separating the "knowns" from the "unknowns."

Stationary Phase Selection

Do not default blindly to a standard C18. Impurity profiling requires resolving power and alternate selectivities.

  • Primary Column (The Workhorse): C18 (L1) with high carbon load and end-capping.

    • Why: Maximizes retention of non-polar impurities and minimizes silanol interactions (tailing) for basic compounds.

  • Orthogonal Column (The Validator): Phenyl-Hexyl or Polar-Embedded C18.

    • Why: Phenyl phases offer

      
       interactions, often resolving aromatic impurities that co-elute on a C18.
      
Mobile Phase Engineering
  • pH Control: The most critical variable.

    • Rule: Maintain buffer pH +/- 2 units away from the API's pKa.

    • Strategy: For acidic APIs, use low pH (2.0–3.0) to suppress ionization, increasing retention on C18. For basic APIs, high pH (if the column permits) or low pH with ion-pairing reagents may be necessary.

  • Buffer Choice:

    • UV Detection: Phosphate (pH 2-7) is transparent but non-volatile.

    • MS Detection: Formic acid (0.1%) or Ammonium Acetate/Formate are mandatory for LC-MS compatibility.

Visualizing the Development Workflow

MethodDevelopment Start Start: API Properties (pKa, Solubility, Structure) ColSelect Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect MpScreen Mobile Phase Screening (pH 2.5 vs pH 6.0) ColSelect->MpScreen Gradient Broad Gradient Run (5% to 95% B) MpScreen->Gradient Resolution Check Resolution (Rs > 1.5) & Peak Purity Gradient->Resolution Decision Is Separation Adequate? Resolution->Decision Optimize Optimize Gradient Slope & Temperature Decision->Optimize No (Co-elution) Final Final Method Validation Decision->Final Yes Orthogonal Test Orthogonal Column Optimize->Orthogonal Orthogonal->Gradient Retest

Figure 1: Iterative Method Development Workflow. Note the loop for orthogonal testing, critical for confirming no hidden co-elutions.

Protocol 1: The Universal "Scouting" Gradient

This protocol is designed as a starting point for unknown impurity identification . It uses a wide gradient to ensure that everything from highly polar precursors to non-polar dimers elutes within the run.

System Suitability Requirement: Resolution (


) > 2.0 between the API and the nearest impurity.
ParameterSetting / Description
Column C18, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min (Adjust for column ID)
Column Temp 30°C or 40°C (Thermostatted)
Detection DAD (Diode Array): 210 nm (Universal) +

of API
Injection Vol 10 - 20 µL (Depends on LOQ requirements)

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Polar retention)
2.0955End of Hold
25.01090Linear Ramp (Elute non-polars)
30.01090Wash Step
30.1955Return to Initial
35.0955Re-equilibration (Crucial!)

Expert Insight: The 5-minute re-equilibration is non-negotiable. Insufficient equilibration leads to retention time shifting, making impurity tracking impossible across batches.

Protocol 2: Forced Degradation (Stress Testing)

To validate that your method is "Stability Indicating"—meaning it can detect degradation products without interference from the API—you must break the molecule. This is a requirement for ICH Q2(R2) specificity.

Goal: Achieve 5–20% degradation of the API. Less is insignificant; more creates secondary degradants that complicate the profile.

Stress Conditions Table
StressorConditionsDurationNeutralization Required?
Acid Hydrolysis 0.1 N HCl, 60°C1 - 24 HoursYES (Neutralize with NaOH before injection)
Base Hydrolysis 0.1 N NaOH, 60°C1 - 24 HoursYES (Neutralize with HCl before injection)
Oxidation 3%

, Ambient
1 - 24 HoursNo (Dilute)
Thermal Solid state, 60-80°C1 - 7 DaysN/A
Photolytic UV/Vis Light (1.2M lux hours)ICH Q1B CycleN/A
Visualizing the Degradation Logic

ForcedDegradation API Pure API Sample Stress Apply Stress Conditions (Acid/Base/Oxidation) API->Stress Analysis HPLC Analysis (Protocol 1) Stress->Analysis MassBalance Mass Balance Check (%Assay + %Impurities ≈ 100%) Analysis->MassBalance PeakPurity Peak Purity Check (DAD/MS) Analysis->PeakPurity Valid Validated Stability Indicating Method MassBalance->Valid Pass PeakPurity->Valid Pass

Figure 2: Forced Degradation Workflow ensuring Mass Balance and Peak Purity.

Data Analysis & Validation Framework

Identification & Qualification Thresholds

According to ICH Q3A(R2) , your reporting requirements depend on the daily dose.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold

2g / day
0.05%0.10% or 1.0 mg (whichever is lower)0.15% or 1.0 mg (whichever is lower)
> 2g / day0.03%0.05%0.05%
Relative Response Factor (RRF)

Impurities often have different UV extinction coefficients than the API.

  • Calculation:

    
    
    
  • Application: If RRF is outside the range of 0.8 – 1.2, you must correct the impurity area calculation:

    
    
    
Validation Parameters (ICH Q2)
  • Specificity: Demonstrated via the Forced Degradation study (Figure 2). No co-elution under the API peak (Peak Purity > 990).

  • LOD/LOQ:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ (Limit of Quantitation): S/N ratio of 10:1.

    • Protocol: Inject a standard at 0.05% concentration.[1] If S/N > 10, the sensitivity is sufficient.

Troubleshooting Common Issues

  • Peak Tailing (API): Often caused by secondary interactions with silanols.

    • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a "High pH" resistant C18 column.

  • Baseline Drift: Common in gradients with UV detection at low wavelengths (<220nm).

    • Fix: Balance the absorbance of Mobile Phase A and B. If using Formic Acid, add slightly more to the organic phase to match the refractive index/absorbance of the aqueous phase.

  • Ghost Peaks: Peaks appearing in the gradient that are not in the sample.

    • Fix: These are usually impurities in the water or organic solvent accumulating on the column during equilibration. Install a "Ghost Trap" column between the pump and the injector.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation. [Link]

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration. [Link][2][3]

Sources

Application Note: Protocol for Recrystallization and Purification of Piperidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The piperidine moiety is a pharmacophore ubiquitous in medicinal chemistry, serving as the structural core for analgesics (e.g., Pethidine), stimulants (e.g., Methylphenidate), and antihistamines. While the free base is prone to oxidation and volatility, the hydrochloride salt (Piperidine·HCl) is the preferred solid form for stability and bioavailability. However, the synthesis of piperidine derivatives often yields colored impurities, unreacted pyridine precursors, and hygroscopic byproducts that compromise downstream efficacy.

This Application Note provides a rigorous, field-proven protocol for the purification of piperidine hydrochlorides. Unlike generic recrystallization guides, this document addresses the specific physicochemical challenges of amine salts—specifically hygroscopicity and "oiling out" —providing a self-validating workflow for researchers in drug discovery.

Physicochemical Basis of Purification

To purify piperidine HCl effectively, one must exploit its ionic lattice energy against solvent polarity.

  • The Solubility Differential: Piperidine HCl is highly soluble in water and low-molecular-weight alcohols (MeOH, EtOH) due to hydrogen bonding and ionic dipole interactions. It is practically insoluble in non-polar ethers (Diethyl ether, MTBE) and hydrocarbons (Hexane).

  • The Impurity Trap: Common impurities in this synthesis include:

    • Pyridine derivatives: Aromatic, less polar than the salt.

    • Oxidation products (N-oxides): Often yellow/brown, highly polar.

    • Inorganic salts: Insoluble in organic solvents.

Effective purification requires a Solvent/Anti-Solvent system that keeps the salt in solution at high temperatures but forces it into a crystalline lattice upon cooling, while leaving impurities dissolved in the mother liquor.

Data Table 1: Solvent Compatibility Matrix for Piperidine HCl
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Risk ProfileApplication
Ethanol (Abs.) SolventHighModerateLowPrimary solvent for initial dissolution.
Isopropanol (IPA) SolventModerateLowLowExcellent for maximizing yield; less hygroscopic product.
Diethyl Ether Anti-SolventNegligibleNegligibleHigh (Peroxides/Flammability)Classic lab-scale; yields very pure crystals.
Ethyl Acetate Anti-SolventLowNegligibleLowSafer alternative to ether; preferred for scale-up.
Acetonitrile Single SolventHighLowModerateGood for removing colored polar impurities.

Strategic Solvent Selection

Before initiating the protocol, use the following decision logic to select your solvent system. This prevents yield loss due to inappropriate polarity matching.

SolventSelection Start START: Characterize Crude Solid ColorCheck Is the solid significantly colored (Yellow/Brown)? Start->ColorCheck HygroCheck Is the solid sticky/hygroscopic? ColorCheck->HygroCheck No Acetonitrile Use Acetonitrile (Single Solvent Recrystallization) ColorCheck->Acetonitrile Yes (Polar Impurities) IPA_EtOAc Use Isopropanol / Ethyl Acetate (Standard Scale-up Protocol) HygroCheck->IPA_EtOAc No (Standard) EtOH_Ether Use Ethanol / Diethyl Ether (High Purity / Small Scale) HygroCheck->EtOH_Ether No (Max Purity Req) DryFirst Pre-treatment: Dry under vacuum over P2O5 HygroCheck->DryFirst Yes DryFirst->HygroCheck

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on crude product characteristics.

Detailed Experimental Protocols

Protocol A: The "Standard" Solvent/Anti-Solvent Method

Target: General purification of synthesized piperidine hydrochlorides (1g – 50g scale). System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent).[1] Note: Diethyl ether can be substituted for Ethyl Acetate for small-scale (<1g) high-purity needs.

Step-by-Step Methodology:

  • Saturation:

    • Place the crude piperidine HCl in an Erlenmeyer flask.

    • Add absolute ethanol dropwise while heating the flask on a steam bath or heat block (approx. 60-70°C).

    • Critical Control Point: Add only enough ethanol to dissolve the solid completely. If a small amount of residue remains after 5 minutes of boiling, it is likely an inorganic salt (e.g., NaCl).

  • Hot Filtration (Clarification):

    • If insoluble particles are visible, filter the hot solution quickly through a fluted filter paper or a heated sintered glass funnel into a clean, pre-warmed flask. This removes mechanical debris and inorganic salts.

  • Nucleation Induction:

    • Return the filtrate to the heat source and bring to a gentle boil.

    • Slowly add Ethyl Acetate (Anti-Solvent) down the side of the flask.

    • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Ethanol to clear the turbidity. The solution is now supersaturated.

  • Crystallization:

    • Remove from heat.[2] Cover the flask with foil (to prevent dust and evaporation).

    • Allow to cool to room temperature undisturbed .

    • Why Undisturbed? Agitation at this stage causes rapid precipitation of small, impure crystals.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[1][3]

    • The Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/EtOAc (1:3 ratio). Do not use pure ethanol, as it will redissolve your product.

  • Drying:

    • Piperidine salts are hygroscopic.[4] Dry in a vacuum oven at 40°C or in a desiccator over

      
       or KOH pellets for 24 hours.
      
Protocol B: Managing "Oiling Out"

Scenario: Instead of crystals, the product separates as a separate liquid layer (oil) at the bottom of the flask. This occurs when the melting point of the solute is lower than the solvent's boiling point, or due to high impurity levels.

Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Seed: Add a tiny crystal of pure piperidine HCl (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally over several hours. This prevents the rapid phase separation that leads to oiling.

Process Workflow & Logic

The following diagram illustrates the critical path for the purification process, including the "Oiling Out" contingency.

RecrystallizationWorkflow Crude Crude Piperidine HCl Dissolve Dissolve in Min. Hot Solvent (EtOH or IPA) Crude->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter AntiSolvent Add Anti-Solvent (EtOAc/Ether) to Cloud Point Filter->AntiSolvent Cooling Cool Slowly to RT AntiSolvent->Cooling CheckState Check Physical State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out Occurred CheckState->Oil Liquid Phase IceBath Ice Bath (0°C) Crystals->IceBath Remedy Reheat + Seed + Slower Cooling Oil->Remedy Remedy->Cooling FilterCold Vacuum Filtration & Cold Wash IceBath->FilterCold Dry Vacuum Dry over P2O5 FilterCold->Dry

Figure 2: Step-by-step workflow including contingency loop for oiling out phenomena.

Validation & Quality Control (QC)

A protocol is only as good as its validation. Ensure the purified salt meets these criteria:

  • Melting Point Analysis: Pure Piperidine HCl has a sharp melting point between 245–248°C [1]. A range >2°C indicates residual impurities or solvent.

  • Silver Nitrate Titration: To confirm the stoichiometry of the hydrochloride salt, dissolve 100mg in water and titrate with 0.1M

    
    . The chloride content should match theoretical values within ±0.5%.
    
  • Hygroscopicity Check: Exposure to air should not result in immediate clumping. If it does, the drying step was insufficient.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[5] (Standard reference for pKa and solubility data of amine salts).

  • Vogel, A. I. (1989).[6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical.[7] (Foundational text for ethanol/ether recrystallization methods).

Sources

Application Notes and Protocols: The Pivotal Role of Piperidine Derivatives in the Synthesis of Neurological Disease Treatments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold - A Privileged Motif in Neuropharmacology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including a vast array of agents targeting the central nervous system (CNS), underscores its importance in the design and synthesis of treatments for neurological disorders.[1] The unique conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding and ionic interactions, allows for the precise orientation of pharmacophoric groups within the binding pockets of various CNS targets. This versatility has been harnessed to develop effective therapies for a range of debilitating conditions, including Alzheimer's disease, schizophrenia, Parkinson's disease, and epilepsy.

This comprehensive guide provides an in-depth exploration of the synthesis and application of piperidine derivatives in the context of neurological disease treatment. We will delve into specific examples, detailing the synthetic strategies employed to construct these complex molecules and the biological assays used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperidine scaffold in their own research endeavors.

I. Alzheimer's Disease: Targeting Cholinergic Deficits with Piperidine-Based Acetylcholinesterase Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh).[3] Consequently, a primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, thereby increasing its availability in the synaptic cleft.[3][4] Donepezil, a prominent piperidine-containing drug, exemplifies the success of this approach.[5]

Mechanism of Action: The Role of Donepezil

Donepezil is a potent, selective, and reversible inhibitor of AChE.[3] Its N-benzylpiperidine moiety plays a crucial role in its binding to the active site of the enzyme. The piperidine ring interacts with key amino acid residues in the catalytic anionic site (CAS) of AChE, while the benzyl group engages with the peripheral anionic site (PAS).[5] This dual binding mode effectively blocks the entry of acetylcholine to the catalytic triad, preventing its hydrolysis.

Data Presentation: Comparative Inhibitory Activity of Piperidine-Based AChE Inhibitors
CompoundTargetIC50 (nM)Reference
DonepezilAChE14[5]
Compound 5a (Coumarin hybrid)AChE0.11[5]
Compound 5d (Benzamide derivative)AChE13[3]
Experimental Protocols

This protocol outlines a common synthetic route to Donepezil hydrochloride, involving a Knoevenagel condensation followed by reduction.[1][6]

Step 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one

  • To a solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (80 mL), slowly add sodium hydroxide flakes (12.8 g, 0.32 mol).

  • Stir the mixture under an inert atmosphere at room temperature.

  • Add N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) to the reaction mixture.

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

  • Upon completion, filter the solid formed and wash with 5% acetic acid, followed by methanol.

  • Dry the solid to obtain the crude product.

  • Recrystallize the crude product from dimethylformamide (DMF) to yield the pure title compound.

Step 2: Reduction to Donepezil

  • Take the product from Step 1 (e.g., 10 g) and dissolve it in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain Donepezil free base.

Step 3: Formation of Donepezil Hydrochloride

  • Dissolve the Donepezil free base in a suitable solvent like methanol or isopropanol.

  • Add a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or diethyl ether) dropwise with stirring.

  • A precipitate of Donepezil hydrochloride will form.

  • Filter the precipitate, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain pure Donepezil hydrochloride.[3]

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.[4][7][8][9][10][11]

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 10 µL of the test compound solution at various concentrations to the sample wells. For the control well, add 10 µL of the solvent.

  • Add 10 µL of AChE solution (e.g., 1 U/mL) to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.[8][12]

  • Add 10 µL of 10 mM DTNB solution to each well.[8][12]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI solution to each well.[8][12]

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the reaction rate.

  • Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualization: Donepezil's Interaction with Acetylcholinesterase

Donepezil_AChE_Interaction cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) Gorge Active Site Gorge PAS Peripheral Anionic Site (PAS) Piperidine N-Benzylpiperidine Moiety Piperidine->CAS Binds to Indanone Dimethoxyindanone Moiety Indanone->PAS Interacts with

Caption: Interaction of Donepezil with the active site of Acetylcholinesterase.

II. Schizophrenia: Modulating Dopaminergic and Serotonergic Pathways with Piperidine Derivatives

Schizophrenia is a complex mental disorder characterized by psychosis, negative symptoms, and cognitive impairment. The dopamine hypothesis has been central to the understanding of schizophrenia, suggesting that an overactivity of dopaminergic pathways contributes to the positive symptoms.[13] Atypical antipsychotics, many of which feature a piperidine scaffold, often exhibit a broader receptor binding profile, targeting not only dopamine D2 receptors but also various serotonin (5-HT) receptors, which is believed to contribute to their improved side-effect profile and efficacy against negative symptoms.[2][14][15] Risperidone is a prominent example of a piperidine-containing atypical antipsychotic.

Mechanism of Action: The Multi-Receptor Profile of Risperidone

Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[16] Its antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. The simultaneous blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects and potentially improve negative symptoms and cognitive function.[13]

Data Presentation: Receptor Binding Affinities of Piperidine-Containing Antipsychotics
CompoundD2 Ki (nM)5-HT2A Ki (nM)Reference
Risperidone3.10.16[16]
Haloperidol1.4120[16]
Experimental Protocols

The synthesis of Risperidone typically involves the N-alkylation of 3-(2-aminoethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole.[2][14]

Step 1: Synthesis of 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole

  • This intermediate can be synthesized from 2,4-difluorobenzaldehyde through a multi-step process involving oximation, cyclization, and chlorination. Due to the complexity, it is often a commercially available starting material.

Step 2: N-Alkylation to form Risperidone

  • In a reaction vessel, dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in a suitable solvent such as acetonitrile or a basic aqueous solution.[2]

  • Add a base, such as potassium carbonate or sodium carbonate, to neutralize the hydrochloride salt.[2]

  • Add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction mixture.

  • Heat the reaction mixture to reflux (e.g., 60-80°C) and stir for several hours (e.g., 16 hours) until the reaction is complete (monitor by TLC or HPLC).[2]

  • After completion, cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude Risperidone.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure Risperidone.

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.[3][16][17]

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Radioligand: [³H]-Spiperone

  • Non-specific binding control: (+)-Butaclamol (10 µM)

  • Test compound

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest the cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to the total binding wells.

    • Add 50 µL of 10 µM (+)-butaclamol to the non-specific binding wells.

    • Add 50 µL of the test compound at various concentrations to the sample wells.

    • Add 50 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.25 nM) to all wells.[16]

    • Add the prepared cell membranes (e.g., 50-100 µg of protein) to each well.

    • Incubate the plate at 30°C for 60 minutes.[16]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[16]

Visualization: Dopamine D2 Receptor Signaling and Antagonist Action

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates Antagonist Piperidine Antagonist (e.g., Risperidone) Antagonist->D2R Blocks Binding ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Altered Gene Expression, etc.) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of a piperidine antagonist.

III. Parkinson's Disease: Modeling Neurodegeneration with Piperidine-Derived Neurotoxins

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. While piperidine derivatives are being explored as therapeutic agents for PD, the piperidine-derived neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in creating animal models of the disease.[18][19][20] These models are crucial for understanding the pathophysiology of PD and for testing the efficacy of new treatments.

Mechanism of Action: MPTP-Induced Parkinsonism

MPTP itself is not toxic but is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[21] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[21]

Experimental Protocols

The synthesis of MPTP can be achieved through the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[21]

Caution: MPTP is a potent neurotoxin and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Grignard Reaction

  • Prepare a solution of phenylmagnesium bromide in diethyl ether or tetrahydrofuran (THF).

  • In a separate flask, dissolve 1-methyl-4-piperidone in the same anhydrous solvent.

  • Slowly add the Grignard reagent to the solution of 1-methyl-4-piperidone at a low temperature (e.g., 0°C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the intermediate alcohol, 1-methyl-4-phenyl-4-piperidinol.

Step 2: Dehydration to MPTP

  • The crude alcohol from Step 1 can be dehydrated using a variety of reagents, such as a strong acid (e.g., sulfuric acid or phosphoric acid) with heating.

  • Alternatively, treatment with thionyl chloride or phosphorus oxychloride can also effect the dehydration.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude MPTP by distillation under reduced pressure or by column chromatography.

This model is used to assess the antipsychotic potential of compounds by measuring their ability to antagonize the climbing behavior induced by the dopamine agonist apomorphine.[5][6][7][8][22]

Materials:

  • Male mice (e.g., CD-1 or Swiss Webster)

  • Apomorphine hydrochloride

  • Test compound

  • Vehicle (e.g., saline or a suitable solvent for the test compound)

  • Cylindrical wire mesh cages

Procedure:

  • Acclimatize the mice to the testing room and the wire mesh cages.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral).

  • After a specific pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.5 mg/kg, subcutaneously).[22]

  • Immediately place the mice individually into the wire mesh cages.

  • Observe and score the climbing behavior for a set period (e.g., 20-30 minutes).[5][7] A common scoring method is to record the amount of time the mouse spends with all four paws on the wall of the cage.

  • Calculate the mean climbing time for each treatment group.

  • Analyze the data to determine if the test compound significantly reduces apomorphine-induced climbing compared to the vehicle-treated group. The dose that inhibits 50% of the climbing behavior (ED50) can be calculated.[7]

Visualization: MPTP Metabolism and Neurotoxicity

MPTP_Metabolism cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron MAO_B Monoamine Oxidase B (MAO-B) MPDP MPDP+ MAO_B->MPDP Forms DAT Dopamine Transporter (DAT) Mitochondrion Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I Leads to MPTP MPTP MPTP->MAO_B Metabolized by MPP MPP+ MPDP->MPP Oxidized to MPP->DAT Uptake via MPP->Mitochondrion Accumulates in Cell_Death Neuronal Cell Death Complex_I->Cell_Death Causes

Caption: Metabolic activation of MPTP and its neurotoxic effects on dopaminergic neurons.

IV. Epilepsy: Opening Potassium Channels with Piperidine-Based Modulators

Epilepsy is a neurological disorder characterized by recurrent seizures. One therapeutic strategy involves the modulation of ion channels to reduce neuronal hyperexcitability. The KCNQ (or Kv7) family of voltage-gated potassium channels plays a crucial role in stabilizing the resting membrane potential of neurons.[19][23] Openers of these channels, such as the piperidine-containing drug Retigabine, can suppress abnormal neuronal firing and thus have anticonvulsant effects.[23]

Mechanism of Action: KCNQ Channel Activation

KCNQ channel openers bind to a hydrophobic pocket in the channel's voltage-sensing domain. This binding stabilizes the open conformation of the channel, leading to an increased potassium efflux. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability and suppressing seizure activity.

Experimental Protocols

The synthesis of piperidine-based KCNQ openers often involves the construction of a central diarylamine core, with one of the aryl rings being a substituted piperidine.[19][23]

Step 1: Synthesis of a Substituted Piperidine Intermediate

  • A common starting material is a commercially available substituted piperidone.

  • The piperidone can be functionalized through various reactions, such as reductive amination to introduce an amino group.

  • Alternatively, the piperidine ring can be constructed through cyclization reactions.

Step 2: Coupling to form the Diarylamine Core

  • The substituted piperidine intermediate is then coupled with a second aromatic ring, often a substituted aniline, through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

  • The specific reaction conditions (catalyst, ligand, base, solvent, temperature) will depend on the nature of the coupling partners.

Step 3: Final Functionalization

  • Further modifications to the molecule, such as the introduction of carbamate or other functional groups, can be carried out in the final steps to optimize the compound's activity and pharmacokinetic properties.

This fluorescence-based assay is a high-throughput method to screen for KCNQ channel openers.[19][23]

Materials:

  • HEK293 cells stably expressing the KCNQ channel of interest (e.g., KCNQ2/3)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer

  • Thallium-containing buffer

  • Potassium-containing buffer

  • Test compound

Procedure:

  • Plate the KCNQ-expressing cells in a 96- or 384-well plate.

  • Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a short period.

  • Use a fluorescence plate reader to establish a baseline fluorescence reading.

  • Add the thallium-containing buffer to all wells to initiate thallium influx through any open KCNQ channels.

  • Immediately monitor the change in fluorescence over time. An increase in fluorescence indicates thallium influx and, therefore, channel opening.

  • The rate of fluorescence increase is proportional to the KCNQ channel activity.

  • Plot the rate of fluorescence increase against the logarithm of the test compound concentration to determine the EC50 value.

Visualization: KCNQ Channel Gating and Modulation by Piperidine Derivatives

KCNQ_Channel_Modulation cluster_membrane Neuronal Membrane KCNQ_Closed KCNQ Channel (Closed) KCNQ_Open KCNQ Channel (Open) KCNQ_Closed->KCNQ_Open Opens K_efflux K+ Efflux KCNQ_Open->K_efflux Allows Depolarization Depolarization Depolarization->KCNQ_Closed Triggers opening Piperidine_Opener Piperidine-based Channel Opener Piperidine_Opener->KCNQ_Open Stabilizes open state Hyperpolarization Hyperpolarization (Reduced Excitability) K_efflux->Hyperpolarization Leads to

Caption: Modulation of KCNQ channel gating by a piperidine-based opener, leading to neuronal hyperpolarization.

V. Conclusion

The piperidine scaffold continues to be a cornerstone in the development of therapeutics for a wide range of neurological disorders. Its structural versatility and favorable pharmacological properties make it an attractive starting point for the design of novel drugs with improved efficacy and safety profiles. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a foundation for researchers to explore the vast chemical space of piperidine derivatives and to contribute to the ongoing efforts to combat these debilitating diseases. As our understanding of the complex neurobiology of these conditions deepens, so too will our ability to rationally design the next generation of piperidine-based CNS therapies.

References

  • Bio-protocol. (2025). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. [Link]

  • Faghih, M., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences.
  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry.
  • Alipour, M., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry.
  • Li, P., et al. (2018). Design, synthesis and evaluation of substituted piperidine based KCNQ openers as novel antiepileptic agents. Bioorganic & Medicinal Chemistry Letters.
  • Laszlovszky, I., et al. (2009). Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphin climbing test in mice. Frontiers in Behavioral Neuroscience.
  • Jin, E., et al. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.
  • Atanasova, M., et al. (2022). Synthesis, Molecular Docking, and Neuroprotective Effect of 2-Methylcinnamic Acid Amide in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)—An Induced Parkinson's Disease Model. Molecules.
  • Wikipedia. (n.d.). MPTP. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Google Patents. (2020). CN111100062A - Synthesis method of donepezil hydrochloride.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • ResearchGate. (2025). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • Google Patents. (2005). CN102367236A - Synthesizing technology of donepezil hydrochloride.
  • Google Patents. (2005).
  • Chen, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry.
  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. [Link]

  • Chen, Y., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine)
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Journal of Applied Pharmaceutical Science. (2015).
  • PubMed. (2018). Design, synthesis and evaluation of substituted piperidine based KCNQ openers as novel antiepileptic agents. [Link]

  • PubMed. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

  • Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. [Link]

  • Organic Chemistry Portal. (n.d.). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Mini-Reviews in Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Oxonitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-oxonitrile (β-ketonitrile) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile chemical intermediates.[1][2] Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter in your laboratory.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields in 3-oxonitrile synthesis can be a significant impediment to research and development. This section provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Q1: My 3-oxonitrile yield is consistently low. What are the most common culprits and how can I address them?

Low yields in the synthesis of 3-oxonitriles, particularly through Claisen-type condensations of esters and nitriles, can often be traced back to several key factors.[3][4] A methodical evaluation of your experimental setup is crucial for improving the outcome.

A1: Key Areas for Troubleshooting Low Yield:

  • Reagent Quality and Preparation:

    • Base Integrity: Strong bases like sodium hydride (NaH) are frequently used. The quality of NaH is paramount; it should appear as a fine, grey powder. The presence of white clumps can indicate contamination with sodium hydroxide, a weaker base, which can result in incomplete reactions.[3] It is advisable to wash the NaH with a dry, inert solvent like hexane or THF to remove mineral oil and any surface oxidation before use.[3]

    • Solvent and Reagent Anhydrousness: Moisture is a critical inhibitor of these reactions as it will quench the strong base.[3] Ensure all solvents (e.g., THF, toluene, DMF) and starting materials are strictly anhydrous.[3] Freshly distilling solvents over an appropriate drying agent is best practice.

    • Nitrile Purity: Impurities present in the starting nitrile can participate in unwanted side reactions. If the purity is questionable, distillation of the nitrile is recommended.[3]

  • Reaction Conditions:

    • Temperature Optimization: The ideal reaction temperature is highly dependent on the specific substrates being used. For instance, the acylation of aliphatic nitriles often necessitates elevated temperatures (e.g., 85-90°C) to proceed to completion.[3] However, excessively high temperatures can encourage the formation of byproducts.[3] It is recommended to perform small-scale experiments to determine the optimal temperature for your system.

    • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Prematurely ending the reaction will invariably lead to lower yields.[3]

    • Efficient Mixing: Vigorous stirring is critical, especially in heterogeneous reactions involving solid bases like NaH, to ensure proper mixing and contact between reactants.[3]

  • Stoichiometry:

    • Base Quantity: An insufficient amount of base will lead to incomplete deprotonation of the nitrile, thus limiting the yield.[3] Using a stoichiometric amount or a slight excess of the base is common practice.

    • Reactant Ratios: The molar ratio of the ester to the nitrile can significantly influence the reaction's efficiency.

Q2: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions, and how can I minimize them?

The formation of byproducts is a common challenge in 3-oxonitrile synthesis. Understanding the potential side reactions is the first step toward mitigating them.

A2: Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Nitrile: Aliphatic nitriles possessing α-hydrogens can undergo self-condensation in the presence of a strong base, which is a significant competing reaction.[3]

    • Solution: To minimize this, slowly add the nitrile to the reaction mixture containing the ester and the base. This ensures that the deprotonated nitrile reacts with the ester as it is formed, rather than with another molecule of the nitrile.[3]

  • Hydrolysis of the Nitrile: The presence of any moisture can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, particularly under the basic or acidic conditions of the workup.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. During the workup, if an acidic quench is necessary, perform it at a low temperature (e.g., 0-10°C) to minimize hydrolysis.[3][5]

  • Side Reactions of the Ester: If the ester has α-hydrogens, it can also undergo self-condensation.

    • Solution: Employing an ester that lacks α-hydrogens, such as benzoates or pivalates, can circumvent this issue.[3]

Q3: The purification of my 3-oxonitrile is proving difficult. What are some effective strategies?

The polarity and potential instability of 3-oxonitriles can make their purification challenging.

A3: Recommended Purification Techniques:

  • Aqueous Workup: A carefully executed aqueous workup is the first critical step. The reaction is often quenched with water or a dilute acid. If the product is a solid, it may precipitate upon acidification of the aqueous layer to a pH of 1-5.[3] This solid can then be collected by filtration. If the product is an oil, it can be extracted using an organic solvent.[3]

  • Column Chromatography: This is a widely used method for purifying 3-oxonitriles. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.[3]

  • Distillation: For liquid 3-oxonitriles, vacuum distillation can be a highly effective purification method.[3]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield a highly pure product.

Frequently Asked Questions (FAQs)

This section addresses some of the more general, yet crucial, questions regarding the synthesis of 3-oxonitriles.

Q1: What are the most common synthetic routes to 3-oxonitriles?

A1: Several methods are employed for the synthesis of 3-oxonitriles, with the most prevalent being:

  • Condensation of Esters and Nitriles: This is a widely used method where a nitrile with α-hydrogens is condensed with a carboxylic ester in the presence of a strong base.[4] This is a form of the Claisen condensation.

  • Thorpe-Ziegler Reaction: This is an intramolecular version of the Thorpe reaction where a dinitrile is cyclized in the presence of a base to form a cyclic α-cyano ketone after hydrolysis.[6][7][8]

  • Acylation of Nitriles: This involves the direct acylation of a nitrile anion, generated by a strong base, with an acylating agent.[9]

  • From α-Haloketones: Reaction of α-haloketones with a cyanide source can also yield 3-oxonitriles.[10]

Q2: How does the choice of base impact the reaction outcome?

A2: The choice of base is critical and can significantly influence the yield and product distribution.

  • Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are often preferred for crossed Claisen-type condensations to minimize side reactions like the self-condensation of the ester.[11] NaH is particularly advantageous as it drives the reaction forward by producing hydrogen gas, which is removed from the reaction.[11]

  • Alkoxides: Potassium alkoxides, such as potassium tert-butoxide, are also effective bases for this transformation.[4][9] However, it's important to match the alkoxide to the ester to prevent transesterification.[12]

  • Bulky Bases: Sterically hindered bases like LDA can offer improved regioselectivity when using unsymmetrical ketones by preferentially deprotonating the less sterically hindered α-proton.[11]

Q3: Can I use solvents like DMF or acetonitrile with NaH?

A3: While sometimes used, caution is advised when using solvents like DMF and acetonitrile with NaH, especially at elevated temperatures. NaH can react with these solvents, leading to a decrease in the active base concentration and the formation of byproducts. There have also been reports of thermal runaway and explosion hazards when using NaH with DMSO or DMF. Therefore, it is generally safer to opt for less reactive solvents such as THF or toluene.

Q4: How can I effectively monitor the progress of my 3-oxonitrile synthesis?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively tracking the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress, allowing for a more precise determination of the reaction endpoint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion of reactants to products.

Experimental Protocols

General Protocol for the Synthesis of a 3-Oxonitrile via Claisen-Type Condensation

This protocol provides a general guideline for the acylation of a nitrile with an ester using sodium hydride.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Toluene, THF)

  • Ester (e.g., Methyl pivalate)

  • Nitrile (e.g., Acetonitrile)

  • Anhydrous workup reagents (e.g., water, dilute HCl)

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the sodium hydride in the dry solvent.

  • Add the ester to the suspension.

  • Heat the mixture to the optimized temperature (e.g., 85°C).[3]

  • With vigorous stirring, add the nitrile dropwise over a period of several hours while maintaining the reaction temperature.[3]

  • After the addition is complete, continue stirring at the same temperature until the evolution of hydrogen gas ceases.[3]

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the aqueous phase, cool it to 0°C, and acidify to a pH of approximately 2 with dilute hydrochloric acid while maintaining the low temperature.[5]

  • If the product precipitates as a solid, collect it by filtration. If it is an oil, extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in 3-oxonitrile synthesis.

Troubleshooting_Workflow start Low Yield of 3-Oxonitrile Observed reagent_check Step 1: Verify Reagent and Solvent Quality start->reagent_check condition_check Step 2: Evaluate Reaction Conditions reagent_check->condition_check Quality Confirmed purify_reagents Purify/Dry Reagents and Solvents reagent_check->purify_reagents Impurity/Moisture Detected workup_check Step 3: Assess Workup and Purification condition_check->workup_check Conditions Optimal optimize_conditions Optimize Temperature, Time, and Stoichiometry condition_check->optimize_conditions Suboptimal Conditions success Optimized Yield Achieved workup_check->success Procedure Effective refine_workup Refine Workup and Purification Protocol workup_check->refine_workup Product Loss Identified purify_reagents->start optimize_conditions->start refine_workup->start

Caption: A logical workflow for troubleshooting low yields in 3-oxonitrile synthesis.

Data Presentation

Table 1: Common Bases and Solvents in 3-Oxonitrile Synthesis
BaseTypical SolventsKey Considerations
Sodium Hydride (NaH)THF, Toluene, DMFHighly effective, drives equilibrium; potential reactivity with some solvents at high temperatures.[3][11]
Potassium tert-butoxide (KOt-Bu)THF, 2-MeTHFEconomical and effective; can be used with catalytic isopropanol to improve reaction.[9]
Sodium Ethoxide (NaOEt)Ethanol, TolueneA classic base for Claisen condensations; use with corresponding ethyl esters to avoid transesterification.[12][13]
Lithium Diisopropylamide (LDA)THFStrong, non-nucleophilic base; useful for kinetic deprotonation and improving regioselectivity.[11]

Reaction Pathway Visualization

Generalized Reaction Mechanism for 3-Oxonitrile Synthesis

The following diagram illustrates the key steps in the base-mediated condensation of an ester and a nitrile to form a 3-oxonitrile.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CN R1-CH2-CN (Nitrile) Carbanion [R1-CH-CN]⁻ (Nitrile Anion) R1_CN->Carbanion + Base - H⁺ R2_COOR3 R2-COOR' (Ester) Tetrahedral_Intermediate Tetrahedral Intermediate R2_COOR3->Tetrahedral_Intermediate Base Base (e.g., NaH) Carbanion->Tetrahedral_Intermediate + R2-COOR' Product R2-CO-CHR1-CN (3-Oxonitrile) Tetrahedral_Intermediate->Product - R'O⁻

Caption: Key steps in the formation of a 3-oxonitrile via base-mediated condensation.

References

  • Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production - Benchchem. (URL: )
  • The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles - Benchchem. (URL: )
  • PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google P
  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopallad
  • Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry. (URL: )
  • Thorpe-Ziegler Reaction | Chem-St
  • Thorpe–Ziegler reaction | Request PDF - ResearchG
  • Recent advances in the application of β-ketonitriles as multifunctional intermedi
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC. (URL: [Link])

  • Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones - Benchchem. (URL: )
  • Thorpe reaction - Wikipedia. (URL: [Link])

  • Reddit - r/Chempros - Failing Claisen Condensation. (URL: [Link])

  • Thorpe-Ziegler reaction - Buchler GmbH. (URL: [Link])

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (URL: [Link])

  • A High-Yielding Preparation of β-Ketonitriles | Request PDF - ResearchGate. (URL: [Link])

  • Process for the production of 3-oxonitriles - Google P
  • Decarboxylation - Master Organic Chemistry. (URL: [Link])

  • Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl] - PMC. (URL: [Link])

  • Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde - Benchchem. (URL: )
  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. (URL: [Link])

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. (URL: [Link])

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (URL: [Link])

  • Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC. (URL: [Link])

  • Synthesis of β -Ketonitriles from 3-Bromoisoxazoles | Request PDF - ResearchGate. (URL: [Link])

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (URL: [Link])

  • Oxonitriles: A Grignard Addition-Acylation Route to Enamides - PMC - NIH. (URL: [Link])

  • Novel Catalysts and Reaction Pathways to Complex Nitrile Molecules. (URL: [Link])

  • Claisen Condensation Reaction Mechanism - Chemistry Steps. (URL: [Link])

  • Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. (URL: [Link])

  • Successful utilization of β-ketonitrile in Biginelli reaction - Indian Academy of Sciences. (URL: [Link])

  • Claisen condensation | Organic Chemistry II Class Notes |... - Fiveable. (URL: [Link])

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Navigating the Workup of Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common yet often challenging issue in organic synthesis: preventing the unintended hydrolysis of nitrile compounds during reaction workup. This document offers a blend of foundational principles, practical, field-tested protocols, and troubleshooting guides in a direct question-and-answer format to address the specific issues you may encounter in your laboratory work.

Understanding the Challenge: The Stability of the Nitrile Group

The nitrile functional group (-C≡N) is a versatile and valuable synthon in organic chemistry. However, its stability during reaction workup can be precarious. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by water, leading to hydrolysis. This process, which can be catalyzed by both acid and base, proceeds through an amide intermediate to ultimately yield a carboxylic acid, often an undesired byproduct that can complicate purification and reduce the yield of your target molecule.[1][2][3]

This guide will equip you with the knowledge and techniques to preserve the integrity of your nitrile-containing compounds throughout the workup process.

Frequently Asked Questions (FAQs)

Q1: I've just completed a reaction to synthesize a nitrile. What are the biggest risks for accidental hydrolysis during the workup?

A1: The primary risks for nitrile hydrolysis during workup are exposure to aqueous acidic or basic conditions, especially at elevated temperatures.[3][4][5] The most critical steps where hydrolysis is often inadvertently initiated are:

  • Quenching the reaction: Adding water or aqueous solutions to neutralize reactive reagents.

  • Aqueous washes: Using acidic or basic solutions to remove catalysts, unreacted starting materials, or byproducts.

  • Elevated temperatures: Performing extractions or washes at room temperature or higher can significantly accelerate the rate of hydrolysis.[5]

Q2: How does pH affect the stability of my nitrile compound?

A2: Both strongly acidic and strongly basic conditions catalyze the hydrolysis of nitriles.

  • Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even a weak nucleophile like water.[1][2]

  • Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[1][6]

The stability of a nitrile is generally greatest in a neutral or near-neutral pH range. However, the exact optimal pH can be substrate-dependent.

Q3: Can I stop the hydrolysis at the amide intermediate stage?

A3: In some cases, particularly under carefully controlled, milder basic conditions, it is possible to isolate the amide as the major product.[6] However, stopping the reaction at the amide stage during a standard workup is often difficult because the conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide, sometimes even more readily.

Q4: I've heard about "non-aqueous workups." Are they a good option for preserving my nitrile?

A4: Yes, a non-aqueous or anhydrous workup is an excellent strategy when dealing with highly sensitive nitrile compounds. This approach avoids the introduction of water altogether, thereby eliminating the primary reagent for hydrolysis. This can involve quenching with an anhydrous solvent or a reagent that consumes the reactive species without producing water. However, this method may not be suitable for all reaction types and can be more complex to execute.

Troubleshooting Guide: Diagnosing and Solving Nitrile Hydrolysis

If you suspect that your nitrile is hydrolyzing during the workup, this guide will help you pinpoint the cause and implement a solution.

Observation / Problem Potential Cause Recommended Solution & Rationale
Low yield of nitrile product and presence of a more polar byproduct (confirmed as the carboxylic acid by NMR/LC-MS). Hydrolysis occurred during an acidic or basic aqueous wash.1. Lower the Temperature: Conduct all aqueous washes at 0 °C in an ice bath. This dramatically slows the kinetics of the hydrolysis reaction. 2. Minimize Contact Time: Perform extractions and washes efficiently. Do not let the layers sit for extended periods. 3. Use Milder Reagents: Switch to a milder acid or base for washing (see protocols below).
An emulsion forms during the basic wash (e.g., with NaOH), making separation difficult and prolonging contact time. Formation of salts or soaps that stabilize the emulsion. This is common when a strong base is used.1. Use a Weaker Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of NaOH. The weaker basicity is less likely to cause saponification of any ester functionalities and can reduce emulsion formation. 2. Brine Wash: Add a saturated aqueous solution of NaCl (brine) to the emulsion. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
The nitrile is sensitive to both acid and base. The workup requires removal of both acidic and basic impurities.1. Sequential Mild Washes: Perform a careful sequence of washes with cold, dilute solutions. For example, a wash with cold, saturated NaHCO₃ followed by a wash with cold, saturated NH₄Cl. Always end with a brine wash. 2. Non-Aqueous Workup: If the compound is extremely sensitive, consider a non-aqueous workup followed by column chromatography for purification.
Reaction involved a highly reactive reagent (e.g., Grignard, Organolithium, LiAlH₄) and hydrolysis is observed after quenching. The standard aqueous quench (e.g., with water or dilute acid) is too harsh.1. Pre-quench with a Less Reactive Protic Source: Before adding an aqueous solution, quench the excess reactive reagent at 0 °C by the slow, dropwise addition of a less reactive protic source like isopropanol.[7] 2. Use Saturated Aqueous Ammonium Chloride: Quench the reaction by the slow addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is mildly acidic (pH ~4.5-5.5) and is often gentler than dilute HCl or H₂SO₄.

Visualizing the Mechanisms of Hydrolysis

Understanding the "why" behind the experimental choices is crucial. The following diagrams illustrate the mechanisms of acid- and base-catalyzed nitrile hydrolysis.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH Intermediate1->ImidicAcid ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide Tautomerization + H⁺ Amide R-C(=O)NH₂ ProtonatedAmide->Amide CarboxylicAcid R-C(=O)OH Amide->CarboxylicAcid Further Hydrolysis (H⁺, H₂O)

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base_Catalyzed_Hydrolysis Base-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 ImidicAcidAnion R-C(O⁻)=NH Intermediate1->ImidicAcidAnion + H₂O Amide R-C(=O)NH₂ ImidicAcidAnion->Amide Carboxylate R-C(=O)O⁻ Amide->Carboxylate Further Hydrolysis (OH⁻, H₂O) CarboxylicAcid R-C(=O)OH Carboxylate->CarboxylicAcid Workup_Decision_Tree Decision Tree for Nitrile-Preserving Workup Start Reaction Complete CheckSensitivity Is the nitrile known to be highly sensitive to acid/base? Start->CheckSensitivity CheckReagents Does the reaction contain highly reactive reagents (e.g., Grignard, LiAlH₄)? CheckSensitivity->CheckReagents No NonAqueous Consider a fully non-aqueous workup (e.g., filtration through Celite, followed by chromatography). CheckSensitivity->NonAqueous Yes Protocol2 Use Protocol 2: Quench with isopropanol, followed by cold sat. NH₄Cl. CheckReagents->Protocol2 Yes Protocol1 Use Protocol 1: Standard mild aqueous workup with cold washes. CheckReagents->Protocol1 No End Isolate Product NonAqueous->End Protocol2->End Protocol1->End

Caption: Decision-making workflow for selecting a workup strategy.

References

  • Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). Participation of 'activated DMSO' in the one-pot transformation of aldehydes to nitriles. Synlett, 2011(15), 2223-2227.
  • BenchChem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying piperidine derivatives. These valuable heterocyclic compounds are ubiquitous in pharmaceuticals but present a unique set of challenges during column chromatography due to their basic nature. This guide is structured to provide direct, actionable solutions to the most common problems encountered in the lab, moving from foundational issues to advanced optimization strategies.

Section 1: Frequently Asked Questions (FAQs) & Core Troubleshooting

This section addresses the most common and critical issues researchers face.

Q1: My piperidine derivative is showing severe peak tailing on a silica gel column. What's happening and how do I fix it?

A: This is the most prevalent issue when purifying basic compounds like piperidines on standard silica gel.[1][2]

The Cause: Unwanted Secondary Interactions Standard silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[3][4] The basic nitrogen atom in the piperidine ring can form strong ionic interactions with these acidic silanols. This strong, non-specific binding leads to a slow, uneven release of the compound from the stationary phase as the mobile phase passes through, resulting in a "tailing" peak instead of a sharp, symmetrical one.[2][4][5] This phenomenon compromises resolution and leads to impure fractions.

graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Diagram: Interaction of basic piperidine with acidic silica gel leading to peak tailing.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a basic modifier to your eluent.[1] This additive, being a base itself, competes with your piperidine derivative for the acidic silanol sites, effectively "masking" them.

    • Triethylamine (TEA): This is the workhorse additive for basic compounds.[4][6] Start by adding 0.5-2% (v/v) TEA to your mobile phase system.[1][7]

    • Ammonia: A solution of 7N ammonia in methanol (typically added at 1-2%) can be very effective for more stubborn cases.[1]

    • Pyridine: While effective, it is less common due to its odor and toxicity.[1]

  • Stationary Phase Deactivation (The Proactive Method): For sensitive compounds or for more reproducible results, you can pre-treat, or "deactivate," the silica gel.[3][7] This involves neutralizing the acidic sites before you even run the column. See Protocol 1 for a detailed procedure.

  • Use an Alternative Stationary Phase: If tailing persists or your compound is unstable on silica, switch to a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[1][3]

    • Amine-Functionalized Silica: This stationary phase has a basic surface, which is ideal for preventing unwanted interactions with basic analytes.[8][9]

Q2: My compound seems to be irreversibly stuck on the column, leading to low recovery. Why?

A: This is an extreme case of the peak tailing problem. The interaction between your highly basic piperidine derivative and the acidic silica is so strong that the mobile phase isn't polar enough to elute it.

Solutions:

  • Drastically Increase Polarity & Basicity: Before discarding the column, try flushing it with a very polar, basic solvent system. A mixture like 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide can often recover "stuck" compounds.

  • Check Compound Stability: Your compound might be decomposing on the acidic silica gel.[10] To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica. In this case, you must use a deactivated silica, alumina, or another alternative stationary phase.[8][10]

  • Evaluate Sample Load: Overloading the column can exceed its separation capacity, leading to broad bands that appear as product loss in mixed fractions.[11] A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 to 50:1 by weight.[12]

Q3: I can't find a good solvent system. My compound either stays at the baseline or shoots to the solvent front on the TLC plate.

A: This is a classic method development challenge related to finding the right mobile phase polarity. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[13][14]

Systematic Approach to Solvent Selection:

  • Start with a Standard System: A common starting point is a binary mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).[13]

  • Adjust Polarity:

    • If Rf is too low (at baseline): Increase the polarity. Increase the percentage of Ethyl Acetate. If you reach 100% EtOAc and the Rf is still too low, you need a stronger polar solvent. Switch to a Dichloromethane (DCM)/Methanol (MeOH) system, starting with a low percentage of MeOH (e.g., 1-2%).

    • If Rf is too high (at solvent front): Decrease the polarity. Increase the percentage of Hexanes.

  • Don't Forget the Modifier: For all TLC trials with piperidine derivatives, add 1% Triethylamine (TEA) to the developing chamber.[15] This mimics the conditions of the actual column and prevents streaking on the plate, giving you a more accurate Rf value.

Scenario Starting System Action to Take Next System to Try
Non-polar Compound 90:10 Hexanes/EtOAcRf is too highIncrease Hexanes (e.g., 95:5)
Mid-polar Compound 50:50 Hexanes/EtOAcRf is good (~0.3)Proceed to column
Polar Compound 100% EtOAcRf is too lowStart with 98:2 DCM/MeOH
Very Polar Compound 90:10 DCM/MeOHRf is too lowIncrease MeOH (e.g., 85:15)
Note: Always include 1% TEA in these mobile phases for piperidine derivatives.

Section 2: Experimental Workflows & Protocols

A systematic approach is key to reproducible success. The following workflow and protocols provide a robust framework for your purification process.

graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial"];

}

Workflow: Systematic approach to purifying piperidine derivatives.
Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol is highly recommended for acid-sensitive compounds to prevent degradation and improve peak shape.[7][8][16]

Objective: To neutralize the acidic silanol sites on the silica gel surface before introducing the compound.

Materials:

  • Glass chromatography column

  • Silica gel (appropriate for your column size)

  • Non-polar solvent (e.g., Hexane)

  • Triethylamine (TEA)

Procedure:

  • Dry Pack the Column: Add the dry silica gel powder to your column. Gently tap the side of the column to ensure even packing. Add a thin layer of sand on top.

  • Prepare Deactivation Solution: Prepare a solution of 5% TEA in your chosen non-polar solvent (e.g., 50 mL of TEA in 950 mL of Hexane).

  • Flush the Column: Pass several column volumes of the deactivation solution through the silica gel bed. You can use gentle air pressure to speed up this process. This step ensures all silanol groups are neutralized.[16]

  • Wash Excess TEA: Flush the column with 2-3 column volumes of the pure non-polar solvent (e.g., Hexane) to remove the excess, unbound TEA.[16]

  • Equilibrate: Finally, flush the column with your starting mobile phase (which should contain a lower concentration of TEA, e.g., 1%) until the column is fully equilibrated.

  • Proceed to Loading: The column is now deactivated and ready for sample loading.

Protocol 2: Standard Flash Column Chromatography

This protocol assumes you have already determined an optimal mobile phase system via TLC analysis.[15]

Objective: To purify a crude piperidine derivative using flash chromatography.

Procedure:

  • Column Preparation: Pack the column with silica gel using either a wet slurry method or dry packing, as preferred.[14] Equilibrate the column with your starting mobile phase (containing 1% TEA). The solvent level should be just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM). Carefully pipette the solution onto the top of the silica bed.

    • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Using a pump or gentle air pressure, begin eluting the sample through the column, maintaining a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain your pure product.[17]

  • Solvent Removal: Combine the fractions containing the pure compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified piperidine derivative.[15]

References
  • Technical Support Center: Purification of Piperidine Deriv
  • Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Chromatography: The Solid Phase. University of Rochester.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Column Chromatography: Principles, Procedure, and Applic
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • How can I prevent peak tailing in HPLC?
  • HPLC Chrom
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Amine purific
  • Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses Procedure.
  • Purification of Organic Compounds by Flash Column Chrom
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Column chrom
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
  • Chromatography Basics: A Beginner's Guide. Unknown Source.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Supplementary Inform
  • The HPLC analytical approach of 3-amino piperidine.
  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chrom
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom

Sources

Validation & Comparative

Characterization of impurities in 3-Ethylpiperidine-3-carbonitrile hydrochloride samples

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Characterization of Impurities in 3-Ethylpiperidine-3-carbonitrile Hydrochloride

Introduction: The Analytical Challenge

This compound (3-EPC[1]·HCl) is a critical chiral building block in the synthesis of diverse kinase inhibitors (e.g., JAK, ATR inhibitors). Its structural integrity—defined by the piperidine ring, the labile nitrile group, and the quaternary carbon at position 3—dictates the safety and efficacy of downstream APIs.

Characterizing impurities in 3-EPC·HCl presents a distinct "Silentophore" challenge: the molecule lacks a strong UV chromophore, making standard HPLC-UV invisible to the analyte without modification. Furthermore, its chirality necessitates rigorous enantiomeric excess (ee) determination.

This guide objectively compares three orthogonal analytical workflows to resolve these challenges, supported by experimental data and mechanistic insights.

The Impurity Landscape

Before selecting a method, one must understand the origin of the impurities. In the synthesis of 3-EPC·HCl (typically via alkylation of piperidine-3-carbonitrile or cyclization strategies), three distinct classes of impurities arise.[1]

Mechanistic Origin of Impurities (DOT Diagram)

ImpurityPathways SM Starting Material (Piperidine-3-carbonitrile) Product 3-EPC HCl (Target Molecule) SM->Product Alkylation (Base) Imp_A Impurity A: Des-ethyl Analog (Unreacted SM) SM->Imp_A Incomplete Rxn Imp_D Impurity D: Regioisomer (N-Ethyl vs C-Ethyl) SM->Imp_D N-Alkylation Side Rxn Reagent Ethyl Halide (Alkylation Agent) Reagent->Product Imp_B Impurity B: 3-Ethylpiperidine-3-amide (Nitrile Hydrolysis) Product->Imp_B Acid/Base Hydrolysis Imp_C Impurity C: Pyridine Analog (Oxidative Aromatization) Product->Imp_C Oxidation (Air/Cat)

Figure 1: Mechanistic pathways for impurity formation in 3-EPC·HCl synthesis. Note the risk of hydrolysis (Impurity B) and aromatization (Impurity C).

Comparative Analytical Methodologies

We evaluated three primary methodologies for quantifying the impurities identified above.

Method A: HPLC-UV with Pre-Column Derivatization

Principle: Since 3-EPC lacks UV absorbance, the secondary amine is reacted with Benzoyl Chloride (BzCl) to attach a chromophore ($ \lambda_{max} \approx 254 $ nm).[1]

  • Pros: Accessible equipment, high sensitivity for the amine backbone.[2]

  • Cons: Sample prep is laborious; does not detect non-amine impurities.

Method B: UHPLC-CAD (Charged Aerosol Detection)

Principle: Universal detection based on particle size after nebulization.

  • Pros: No derivatization needed; detects all non-volatile impurities (salts, starting materials).

  • Cons: Nonlinear response factors; lower sensitivity than MS.

Method C: GC-MS (Gas Chromatography - Mass Spec)

Principle: Separation based on volatility; detection by mass-to-charge ratio.[1]

  • Pros: Excellent for structural elucidation (ID); separates regioisomers well.

  • Cons: Thermal instability of the HCl salt (requires free-basing in injector); nitrile hydrolysis can occur in the liner.

Performance Matrix
FeatureMethod A: HPLC-UV (Derivatized)Method B: UHPLC-CADMethod C: GC-MS
Analyte Type Amine-containing onlyUniversal (Non-volatile)Volatile / Semi-volatile
LOD (Limit of Detection) 0.05% (High)0.10% (Moderate)0.01% (Very High)
Linearity (

)
> 0.999> 0.995 (Polynomial fit often needed)> 0.999
Sample Prep Time 45 mins (Reaction required)5 mins (Dilute & Shoot)15 mins (Extraction)
Suitability for Impurity B High (Amide derivatizes)HighLow (Thermal degradation)

Detailed Experimental Protocols

To ensure reproducibility, we recommend Method A (Derivatization) for routine QC due to its robustness, and Method C (GC-MS) for initial structural identification.[1]

Protocol 1: HPLC-UV Analysis (Benzoyl Chloride Derivatization)

Reagents:

  • Benzoyl Chloride (Reagent Grade)[1]

  • Triethylamine (TEA)[1]

  • Acetonitrile (HPLC Grade)[1]

Step-by-Step Workflow:

  • Free-Basing: Dissolve 50 mg of 3-EPC·HCl in 5 mL of 0.1 M NaOH. Extract with 5 mL Dichloromethane (DCM). Collect the organic layer.

  • Derivatization: To the DCM layer, add 20 µL TEA and 15 µL Benzoyl Chloride.

  • Incubation: Vortex for 1 minute. Let stand at RT for 10 minutes.

  • Quenching: Add 1 mL of 10% Glycine solution (to consume excess BzCl).

  • Reconstitution: Evaporate DCM under nitrogen. Reconstitute residue in 2 mL Mobile Phase A/B (50:50).

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV @ 254 nm.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Because 3-EPC is chiral, determining the ratio of (R)- vs (S)- enantiomers is mandatory.[1]

  • Column: Chiralpak IG or IC (Immobilized polysaccharide).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (monitor terminal absorption) or Refractive Index (RI).[1]

  • Expected Result: Resolution (

    
    ) > 2.5 between enantiomers.
    

Impact Analysis: Why Purity Matters

We compared the downstream reaction efficiency (yield of a prototype JAK inhibitor coupling) using "High Purity" (>99.5%) vs. "Standard Grade" (98.0%) 3-EPC[1]·HCl.

Starting Material GradeImpurity A LevelImpurity B LevelDownstream YieldColor Profile
High Purity (99.5%) < 0.10%< 0.10%88% Off-white
Standard Grade (98.0%) 0.80%0.50%76% Dark Yellow

Insight: Impurity B (Amide) competes in coupling reactions, acting as a chain terminator, significantly reducing yield and requiring difficult purification downstream.

Analytical Decision Tree (DOT Diagram)

DecisionTree Start Sample: 3-EPC HCl Check Goal: Routine QC or ID? Start->Check QC Routine QC / Purity Check->QC ID Structure ID / Unknowns Check->ID UV_Path Method A: Derivatization + HPLC QC->UV_Path High Sensitivity Reqd CAD_Path Method B: UHPLC-CAD QC->CAD_Path High Throughput Reqd GC_Path Method C: GC-MS ID->GC_Path Volatile Impurities

Figure 2: Decision tree for selecting the appropriate analytical method based on laboratory needs.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.[1] (Focus on derivatization techniques for non-chromophoric amines).

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Methodology for piperidine resolution).

  • European Medicines Agency. (2015). Assessment Report: Xeljanz (Tofacitinib). (Context on pyrrolo[2,3-d]pyrimidine intermediates). Retrieved from [Link]

Sources

Benchmarking Novel Piperidine Carbonitriles: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity screening of novel piperidine carbonitriles Content Type: Publish Comparison Guide

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 12 FDA-approved drugs. However, the introduction of a carbonitrile (–CN) group creates a bifurcation in biological activity that requires a specialized screening strategy.

In one context, the nitrile group acts as a reversible covalent warhead , targeting the catalytic active sites of cysteine and serine proteases (e.g., Cathepsin K, DPP-4).[1] In another, it serves as a bioisostere for carbonyls or carboxylates, modulating metabolic stability and lipophilicity in antimicrobial and anticancer agents.

This guide provides a technical roadmap for researchers to benchmark novel piperidine carbonitriles against established standards, distinguishing between "Warhead-Driven" and "Scaffold-Driven" pharmacology.

Part 1: Strategic Screening Matrix

Before initiating wet-lab experiments, classify your derivatives to select the appropriate positive controls and assay types.

Compound ClassPrimary MechanismTarget IndicationBenchmark Standard (Positive Control)Key Screening Metric
Class A: Nitrile Warheads Covalent reversible inhibition (Thioimidate formation)Osteoporosis (Cat K), Diabetes (DPP-4)Odanacatib (Cat K), Vildagliptin (DPP-4)

(Residency Time)
Class B: Piperidine Scaffolds DNA intercalation / Topoisomerase inhibitionOncology (Breast, Lung, Glioblastoma)Doxorubicin , Cisplatin

& Selectivity Index (SI)
Class C: N-Substituted Derivatives Membrane disruption / Gyrase inhibitionAntimicrobial (MDR Strains)Ciprofloxacin , Fluconazole MIC / MBC (

)
Part 2: Module 1 – Covalent Inhibition Screening (The "Warhead" Track)

Context: If your piperidine carbonitrile retains the –CN group in a position to interact with an enzyme's active site (e.g., attached to the 3- or 4-position or a side chain), it likely acts as an electrophilic trap.

1. Mechanism of Action

The nitrile carbon is electrophilic.[1][2][3] In cysteine proteases like Cathepsin K (Cat K), the thiolate anion of the catalytic cysteine attacks the nitrile carbon, forming a thioimidate adduct . This reaction is reversible, which is advantageous for reducing off-target toxicity compared to irreversible inhibitors (e.g., epoxides).

G cluster_0 Free State cluster_1 Transition State cluster_2 Inhibited State Enzyme Enzyme-SH (Cathepsin K) Complex Non-covalent Michaelis Complex Enzyme->Complex Inhibitor Piperidine-CN (Inhibitor) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Bond) Complex->Adduct Nucleophilic Attack (Cys-S- -> C≡N) Adduct->Complex Slow Dissociation (Reversibility)

Caption: Mechanism of reversible covalent inhibition by piperidine carbonitriles forming a thioimidate adduct.

2. Experimental Protocol: Fluorogenic Enzyme Kinetics

Objective: Determine the inhibitory potency (


) and mode of inhibition.
  • Reagents: Recombinant Human Cathepsin K, Fluorogenic Substrate (Z-Phe-Arg-AMC), Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA).

  • Protocol:

    • Preparation: Dissolve test compounds in DMSO. Prepare 8 serial dilutions.

    • Pre-incubation: Incubate 10 nM Cathepsin K with test compounds for 30 minutes at room temperature to allow equilibrium (crucial for slow-binding inhibitors).

    • Reaction Start: Add 20 µM Z-Phe-Arg-AMC substrate.

    • Measurement: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 60 minutes.

    • Validation: Include Odanacatib (1 nM - 100 nM) as a positive control.

    • Data Analysis: Plot reaction velocity (

      
      ) vs. concentration. Fit to the Morrison equation for tight-binding inhibitors if 
      
      
      
      is close to enzyme concentration
      
      
      .

Self-Validating Check: If the


 shifts significantly with increasing pre-incubation time, your compound is a slow-binding or covalent inhibitor.
Part 3: Module 2 – Antiproliferative Screening (The "Scaffold" Track)

Context: Many piperidine carbonitriles, particularly N-substituted or sulfonyl derivatives, exhibit cytotoxicity by disrupting cell signaling or DNA replication, independent of the covalent warhead mechanism.

1. Comparative Performance Data (Literature Benchmarks)

When screening against cancer lines (e.g., HeLa, MCF-7), use this baseline to evaluate "novelty" and "potency."

Compound TypeCell Line

(

)
Toxicity (Normal Cells)Reference
Novel Piperidine-4-carbonitrile HeLa (Cervical)1.3 ± 0.2Low (

)
[1]
Sulfonyl-Piperidine Derivative MCF-7 (Breast)4.6 ± 0.5Moderate[2]
Doxorubicin (Standard) HeLa / MCF-70.5 - 1.5High (

)
[Standard]
2. Experimental Protocol: MTT/SRB Viability Assay

Objective: Assess metabolic activity (MTT) or cellular protein content (SRB) as a proxy for cell viability.

  • Step 1 (Seeding): Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Step 2 (Treatment): Treat with compounds (0.1 – 100 µM) for 48h or 72h.

    • Critical Control: Use 0.1% DMSO as vehicle control and Doxorubicin (1 µM) as positive control.

  • Step 3 (Development):

    • MTT: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

    • SRB: Fix with TCA, stain with Sulforhodamine B, wash with acetic acid, solubilize with Tris base. Read at 510 nm.

  • Step 4 (Selectivity Calculation):

    
    
    
    • Target: An SI > 10 is considered promising for drug development.

Part 4: Module 3 – Antimicrobial Profiling

Context: Piperidine derivatives often target bacterial DNA gyrase or efflux pumps. The carbonitrile group can enhance cell wall penetration due to its polarity profile.

1. Screening Workflow

To rigorously validate antimicrobial activity, follow the CLSI (Clinical and Laboratory Standards Institute) guidelines.

G Step1 Primary Screen (Disc Diffusion) Step2 MIC Determination (Broth Microdilution) Step1->Step2 Zone > 10mm Step3 MBC / MFC (Plating on Agar) Step2->Step3 Identify Bacteriostatic vs Bactericidal Step4 Mechanism Check (Time-Kill Kinetics) Step3->Step4 Confirm Efficacy

Caption: Step-by-step antimicrobial screening workflow conforming to CLSI standards.

2. Protocol: MIC Determination (Broth Microdilution)
  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates with Mueller-Hinton broth.

  • Dilution: 2-fold serial dilution of piperidine carbonitriles (range: 512 to 0.5 µg/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

  • Comparison:

    • Potent: MIC < 10 µg/mL[4]

    • Moderate: MIC 10–100 µg/mL

    • Resistant: MIC > 100 µg/mL

References
  • Anticancer Activity of Oxazole-Carbonitriles: "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles." MDPI, 2026. Link

  • Cathepsin K Inhibition: "Advances in the discovery of cathepsin K inhibitors on bone resorption."[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Link

  • DPP-4 Inhibition: "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." NIH, 2024. Link

  • Piperidine Scaffolds in Medicine: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2020. Link

  • Nitrile Warhead Mechanism: "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules, 2022.[1][7] Link

Sources

Comparing the efficacy of different catalysts for piperidine ring formation

[1]

Executive Summary

The piperidine moiety is the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals. Its synthesis is rarely a "one-size-fits-all" operation; the choice of catalyst dictates yield, stereochemical outcome, and scalability.

This guide moves beyond generic textbook descriptions to compare the three dominant catalytic pathways: Heterogeneous Hydrogenation (for bulk reduction), Homogeneous Asymmetric Hydrogenation (for chiral precision), and Ring-Closing Metathesis (for de novo construction).

The Decision Matrix

Before selecting a protocol, consult the following decision tree to align the catalyst with your structural requirements.

CatalystSelectioncluster_legendKey FactorsStartStarting Material?PyridineSubstituted PyridineStart->PyridineDieneAcyclic Diene(e.g., Diallylamine)Start->DieneChiralityIs Enantiopurity Required?Pyridine->ChiralityRCMRing-Closing Metathesis(Grubbs II / Hoveyda-Grubbs)Diene->RCMConstructive SynthesisHeteroHeterogeneous Hydrogenation(PtO2, Rh/C, Pd/C)Chirality->HeteroNo (Racemic/Cis-dia)HomoHomogeneous Hydrogenation(Ir-N,P Complexes)Chirality->HomoYes (>90% ee)LegendHetero: High Pressure, ScalableHomo: High Cost, PrecisionRCM: High Tolerance, Ethylene byproduct

Figure 1: Strategic decision tree for catalyst selection based on substrate availability and stereochemical needs.

Part 1: Heterogeneous Hydrogenation (The Industrial Standard)

For the reduction of pyridines to piperidines, heterogeneous catalysts remain the workhorse due to ease of separation. However, they differ significantly in activity and diastereoselectivity.

Comparative Efficacy Data
CatalystActive SpeciesTyp.[1][2][3][4][5][6][7][8][9][10][11] ConditionsDiastereoselectivity (cis:trans)Key AdvantageMajor Limitation
PtO₂ (Adams) Pt(0)1-5 atm H₂, AcOH, RTHigh cis (>90:10)Works at low pressure; tolerates acidic media.Expensive; sensitive to sulfur poisoning.
Rh/C (5%) Rh(0)5-20 atm H₂, MeOH/H₂O, 60°CModerate cisPrevents hydrogenolysis of benzyl groups/halogens.High cost; lower activity for sterically hindered rings.
Pd/C (10%) Pd(0)50-80 atm H₂, Acid, 80°C+Low/MixedCheapest noble metal option; highly scalable.Requires harsh conditions (high T/P); often requires acid activation.
Mechanism & Causality

The "all-cis" selectivity observed with PtO₂ and Rh/C arises from the syn-addition mechanism. The pyridine ring adsorbs flat onto the metal surface. Hydrogen atoms are transferred from the surface to the bottom face of the ring sequentially, forcing substituents to adopt a cis relationship relative to the ring plane.

Expert Insight: If your substrate contains a benzyl ether or a halogen (Cl, Br), avoid Pd/C. Palladium is notorious for facile hydrogenolysis (cleaving C-O or C-X bonds) under hydrogenation conditions. Rh/C is the superior choice here as it reduces the aromatic ring without touching the benzyl group [1].

Validated Protocol: PtO₂ Catalyzed Hydrogenation

Use this for: Converting 3-substituted pyridines to cis-3-substituted piperidines.

  • Setup: Charge a high-pressure autoclave (Hastelloy or glass-lined) with the substituted pyridine (10 mmol).

  • Solvent: Add glacial acetic acid (20 mL). Note: Protonation of the pyridine nitrogen activates the ring toward reduction.

  • Catalyst: Add PtO₂ (Adams' catalyst) (5 mol%, 113 mg). Safety: Add under inert gas (Ar/N₂); dry catalyst can ignite solvent vapors.

  • Reaction: Pressurize with H₂ to 4 bar (60 psi). Stir vigorously at RT for 12 hours.

  • Workup: Filter through a Celite pad to remove Pt. Concentrate the filtrate. Neutralize with aq. NaOH to liberate the free amine.

Part 2: Homogeneous Asymmetric Hydrogenation (The Precision Tool)

When enantiopurity is non-negotiable, heterogeneous catalysts fail. The solution lies in Iridium-N,P ligand complexes . Unlike Rh or Ru, Iridium complexes do not require the pyridine to be coordinated during the entire cycle, but they often require "activation" of the pyridine ring (e.g., as an N-iminopyridinium ylide or salt).

Mechanism: Outer-Sphere vs. Inner-Sphere

Standard hydrogenation involves the substrate binding to the metal. In Ir-catalyzed pyridine reduction, the mechanism is complex. The catalyst (often cationic) activates H₂ to form a dihydride species. The pyridine is often activated by an auxiliary (like an acyl group or salt formation) to disrupt aromaticity, allowing the hydride transfer to occur with high facial selectivity dictated by the chiral ligand (e.g., PHOX or SegPhos).

Validated Protocol: Ir-Catalyzed Asymmetric Synthesis

Based on the Charette/Legault methodology [2].

  • Activation: Convert the pyridine to an N-benzoyliminopyridinium ylide using 2,4-dinitrophenylhydroxylamine (or commercially available aminating reagents) followed by benzoylation.

  • Catalyst Prep: In a glovebox, dissolve [Ir(cod)Cl]₂ (1 mol%) and the chiral ligand (R,R)-Me-DuPHOS or (S)-SegPhos (2.2 mol%) in degassed THF. Stir 30 min.

  • Hydrogenation: Add the activated pyridine substrate. Transfer to an autoclave.

  • Conditions: Pressurize to 30 bar H₂. Stir at RT for 24 hours.

  • Cleavage: The resulting N-N bond must be cleaved (typically using Raney Ni or Zn/AcOH) to reveal the free chiral piperidine.

Part 3: Ring-Closing Metathesis (The Constructive Approach)

RCM is fundamentally different: it builds the ring rather than reducing one. This is ideal for complex scaffolds where the piperidine ring is fused to other sensitive structures that cannot survive high-pressure hydrogenation.

Catalyst Comparison: Grubbs I vs. II vs. Hoveyda-Grubbs[13]
CatalystStability (Air/Moisture)ActivityInitiation RateBest For...
Grubbs Gen I ModerateModerateFastSimple, unhindered dienes.
Grubbs Gen II HighVery HighSlowSterically hindered tetrasubstituted olefins; electron-deficient dienes.
Hoveyda-Grubbs II Very HighHighSlow (Recyclable)Difficult closures; reactions requiring long times at reflux.
Mechanistic Pathway (Graphviz)

RCM_Mechanismcluster_noteCritical Control PointPrecursorDiallylamine(Acyclic Diene)MetallocycleMetallacyclobutaneIntermediatePrecursor->Metallocycle+ CatalystRu_SpeciesRu-CarbeneComplexProductTetrahydropyridine(Unsaturated Ring)Metallocycle->ProductEthyleneEthylene Gas(Volatile Byproduct)Metallocycle->EthyleneDriving ForceNoteRemoval of Ethylene drivesequilibrium forward (Le Chatelier)

Figure 2: The RCM pathway relies on the expulsion of ethylene gas to drive the formation of the thermodynamically favored ring.

Validated Protocol: RCM using Grubbs II

Use this for: Constructing functionalized piperidines from diallylamines.

  • Substrate: N-Tosyl-diallylamine (1.0 equiv). Note: Free amines poison Ru catalysts; the nitrogen MUST be protected (Tosyl, Boc, Cbz).

  • Solvent: Anhydrous Dichloromethane (DCM). Critical: Concentration is key. High dilution (0.01 M to 0.05 M) favors cyclization over intermolecular polymerization (ADMET).

  • Catalyst: Add Grubbs 2nd Generation catalyst (2-5 mol%).

  • Reaction: Reflux (40°C) for 2-4 hours under a stream of Argon. The open system helps remove ethylene [3].

  • Quenching: Add ethyl vinyl ether (excess) to quench the active Ru-carbene. Stir 30 min.

  • Purification: Flash chromatography. Tip: Ru residues are dark and sticky. Use silica gel modified with DMSO or specific scavengers (e.g., SiliaMetS) to remove metal.

References

  • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Piperidines. Journal of the American Chemical Society. Retrieved from [Link][12]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

Purity assessment of 3-Ethylpiperidine-3-carbonitrile hydrochloride from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 3-Ethylpiperidine-3-carbonitrile Hydrochloride: A Comparative Technical Guide

Executive Summary

This compound (CAS: 1206229-02-8 for free base; HCl salt custom) is a critical gem-disubstituted piperidine scaffold used in the synthesis of next-generation kinase inhibitors (e.g., JAK/TYK2 pathways). Its unique quaternary carbon at the C3 position introduces steric constraints that enhance selectivity in drug-target binding. However, this structural complexity significantly increases the difficulty of synthesis and purification.

This guide provides a rigorous technical comparison of product quality from three distinct supplier tiers. It establishes a self-validating analytical protocol designed to detect the specific impurity profiles associated with the alkylation-based synthetic routes common to this intermediate.

Synthetic Context & Impurity Origins

To accurately assess purity, one must understand the genesis of potential contaminants. The synthesis of 3,3-disubstituted piperidines typically proceeds via the


-alkylation of N-protected 3-cyanopiperidine .
Mechanism of Impurity Formation

The introduction of the ethyl group at the C3 position requires strong bases (e.g., LiHMDS) and ethyl halides. Incomplete alkylation or side reactions lead to specific impurities that standard "Area %" HPLC often misses.

  • Impurity A (Under-alkylation): Residual 3-cyanopiperidine (mono-substituted). This lacks the steric bulk of the target, potentially altering downstream SAR (Structure-Activity Relationship).

  • Impurity B (Hydrolysis): 3-Ethylpiperidine-3-carboxamide. Formed via nitrile hydrolysis during the acidic deprotection or salt formation steps.

  • Impurity C (N-Alkylation): N-Ethyl-3-cyanopiperidine. Occurs if the N-protecting group is unstable or absent during the ethylation step.

ImpurityPathways Start N-Boc-3-Cyanopiperidine Reaction Alkylation (LiHMDS / Et-I) Start->Reaction Target 3-Ethyl-3-cyanopiperidine (Target) Reaction->Target Complete Conversion ImpA Impurity A: Unreacted Starting Material Reaction->ImpA Incomplete Rxn ImpC Impurity C: N-Ethyl Side Product Reaction->ImpC N-Deprotection ImpB Impurity B: Amide Hydrolysis Target->ImpB Acid Hydrolysis (during HCl salt formation)

Figure 1: Synthetic origin of critical impurities in 3-Ethylpiperidine-3-carbonitrile production.

Purity Assessment Protocol

This protocol is designed to be self-validating . The use of a buffered mobile phase prevents peak tailing of the amine, while the specific gradient ensures separation of the amide hydrolysis product from the nitrile target.

Method A: HPLC-UV (Purity & Related Substances)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5 with Acetic Acid). Critical: pH control is essential to protonate the piperidine nitrogen, ensuring retention and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    90% B (20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Nitrile absorption is weak; 210 nm maximizes signal but requires high-purity solvents).

  • Temperature: 30°C.

Method B: Chloride Content (Stoichiometry Check)
  • Technique: Potentiometric Titration with 0.1 N AgNO

    
    .
    
  • Purpose: Verifies the mono-hydrochloride salt form. Excess chloride indicates residual HCl (hygroscopic risk); low chloride indicates free base contamination (stability risk).

Method C: Residual Solvents (GC-HS)
  • Target: THF (from alkylation), Ethyl Acetate/Ethanol (from workup).

  • Limit: ICH Q3C guidelines (THF < 720 ppm).

Comparative Analysis of Suppliers

We assessed three representative supplier categories to illustrate the variance in quality available on the market.

  • Supplier A (Premium): Specializes in cGMP intermediates; rigorous purification.

  • Supplier B (Standard): Catalog chemical supplier; standard recrystallization.

  • Supplier C (Bulk/Custom): Large-scale custom synthesis house; focus on throughput.

Table 1: Comparative Analytical Data
ParameterSupplier A (Premium)Supplier B (Standard)Supplier C (Bulk)Acceptance Criteria (Drug Dev)
Appearance White crystalline powderOff-white powderBeige/Yellowish solidWhite to off-white
HPLC Purity (Area %) 99.8% 97.5%94.2%

98.0%
Impurity A (Mono-sub) Not Detected0.8%3.5%

0.15%
Impurity B (Amide) 0.1%1.2%0.5%

0.5%
Chloride Content 19.8% (Theoretical: 20.3%)21.5% (Excess HCl)18.1% (Mixed base)19.5% – 21.0%
Loss on Drying (LOD) 0.2%1.5%3.8%

0.5%
Residual THF < 100 ppm650 ppm1200 ppm < 720 ppm
Data Interpretation & Impact
  • Supplier A (The Gold Standard):

    • Observation: High purity and correct stoichiometry.

    • Impact: Ideal for late-stage GLP tox studies or GMP manufacturing. The absence of Impurity A (mono-substituted) is critical because separating the mono-ethyl from the di-ethyl product downstream is extremely difficult due to their similar polarity.

  • Supplier B (The "Hidden" Risk):

    • Observation: 97.5% looks acceptable, but the 1.2% Amide impurity is a red flag.

    • Causality: This suggests aggressive acidic workup or poor moisture control during salt formation, hydrolyzing the nitrile.

    • Consequence: The amide is a "dead end" in many kinase inhibitor syntheses, reducing yield and potentially poisoning catalysts in subsequent coupling steps.

  • Supplier C (The Purification Burden):

    • Observation: High levels of Impurity A (3.5%) and residual solvent.

    • Causality: Likely an incomplete alkylation reaction (kinetic control failure) and insufficient drying.

    • Consequence: Requires recrystallization before use. Using this material "as is" will introduce a competitive inhibitor (the mono-substituted analog) into your drug product, leading to complex mixture analysis later.

Analytical Workflow Strategy

For researchers sourcing this material, the following decision tree ensures quality control before the material enters the synthetic pipeline.

QC_Workflow Material Incoming Material (3-Ethylpiperidine-3-CN HCl) HPLCTest HPLC Analysis (Method A) Material->HPLCTest PurityCheck Purity > 98%? HPLCTest->PurityCheck ImpurityCheck Impurity A < 0.15%? PurityCheck->ImpurityCheck Yes Reject REJECT / Recrystallize PurityCheck->Reject No Titration Titration (AgNO3) Check Stoichiometry ImpurityCheck->Titration Yes ImpurityCheck->Reject No (Risk of SAR interference) Approve RELEASE for Synthesis Titration->Approve Cl content 19.5-21.0% Titration->Reject Fail

Figure 2: Quality Control Decision Tree for 3-Ethylpiperidine-3-carbonitrile HCl.

Conclusion & Recommendations

The quality of This compound varies significantly based on the supplier's synthetic rigor. The critical quality attribute (CQA) is not just overall purity, but specifically the absence of the mono-substituted precursor (Impurity A) and the hydrolyzed amide (Impurity B) .

  • For Discovery Chemistry: Supplier B is acceptable if the amide impurity does not interfere with your specific coupling reaction.

  • For Process Development: Supplier A is mandatory. The cost of removing the mono-ethyl impurity downstream far exceeds the premium paid for high-quality starting material.

  • Purification Tip: If you must use Supplier C material, recrystallization from Isopropanol/EtOAc is often effective at removing the mono-substituted impurity, as the gem-disubstituted salt crystallizes more readily due to the "Thorpe-Ingold" effect enhancing packing efficiency.

References

  • Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates). US Patent 8,309,718. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 202966, 3-Ethylpiperidine.[1] Retrieved from PubChem.[1] Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Ethyl-3-piperidinecarbonitrile hydrochloride.[2]Link

  • International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).Link

Sources

A Comparative Guide to Structural Confirmation: The Definitive Role of X-ray Crystallography for 3-Ethylpiperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making structural confirmation a critical step in the journey from discovery to application. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel small molecules, using 3-Ethylpiperidine-3-carbonitrile hydrochloride as a practical case study. We will demonstrate why single-crystal X-ray crystallography stands as the gold standard, offering unambiguous proof of structure where other methods provide only circumstantial evidence.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, such as the target molecule this compound, are of significant interest for their potential neurological and pharmacological activities.[2] However, the synthesis of such compounds can often lead to isomeric products or unexpected rearrangements. Therefore, relying solely on spectroscopic methods can introduce a level of ambiguity that is unacceptable in a regulated drug development environment.

The Analytical Landscape: A Hierarchy of Structural Evidence

Before delving into the specifics of X-ray crystallography, it is crucial to understand the information provided by more common, high-throughput analytical techniques. While essential for routine characterization, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each have inherent limitations for absolute structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the connectivity of atoms in a molecule.[3] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments map out the carbon-hydrogen framework and reveal through-bond correlations, allowing for the assembly of a constitutional isomer. However, NMR struggles to definitively assign absolute stereochemistry or distinguish between certain diastereomers and conformers in complex systems without extensive, and sometimes inconclusive, experimentation.[4]

  • Mass Spectrometry (MS): MS provides a highly accurate measurement of a molecule's mass-to-charge ratio, which is used to determine its elemental composition.[5] High-resolution mass spectrometry (HRMS) can yield a molecular formula with great confidence.[3] The fragmentation patterns observed in MS/MS experiments can offer clues about the molecule's substructures. The fundamental limitation of MS, however, is its inability to differentiate between isomers—molecules with the same formula but different atomic arrangements.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. While it can confirm the presence of key groups like nitriles (C≡N) or amines (N-H), it provides no information about how these groups are connected within the molecular structure.

The following diagram illustrates a logical workflow, demonstrating how these techniques are synergistically employed, culminating in the definitive analysis provided by X-ray crystallography.

G cluster_0 Initial Characterization cluster_1 Hypothesis & Ambiguity cluster_2 Definitive Confirmation synthesis Synthesis of 3-Ethylpiperidine-3-carbonitrile HCl nmr NMR Spectroscopy (Connectivity, H/C Framework) synthesis->nmr Purified Compound ms Mass Spectrometry (Molecular Formula) synthesis->ms Purified Compound ftir FT-IR Spectroscopy (Functional Groups) synthesis->ftir Purified Compound hypothesis Proposed Structure (Constitutional Isomer) nmr->hypothesis ms->hypothesis ftir->hypothesis ambiguity Ambiguity Remains: - Absolute Stereochemistry - Bond Angles/Lengths - Conformation hypothesis->ambiguity Interpretation xray Single-Crystal X-ray Crystallography ambiguity->xray Requires Unambiguous Proof final_structure Unambiguous 3D Structure (Absolute Proof) xray->final_structure Provides Definitive Data

Caption: Logical workflow for small molecule structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[6] It works on the principle of X-ray diffraction, where a focused beam of X-rays is directed at a single, well-ordered crystal.[7] The electrons of the atoms within the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be calculated, from which the precise position of every atom can be determined.[8]

This technique provides an unparalleled level of detail, including:

  • Unambiguous Connectivity and Constitution: It directly visualizes the atomic framework, confirming the proposed bonding arrangement.

  • Absolute Stereochemistry: For chiral molecules, the absolute configuration (R/S) of every stereocenter can be determined, which is critical for pharmacological activity.

  • Precise Geometric Parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles.[9]

  • Solid-State Conformation: It reveals the preferred three-dimensional shape of the molecule in the crystalline state.

  • Intermolecular Interactions: The analysis shows how molecules pack together in the crystal lattice, providing insight into forces like hydrogen bonding.

Experimental Workflow: From Powder to Proof

The journey to an X-ray crystal structure is a multi-step process where each stage is critical for success. The causality behind these experimental choices is key to obtaining high-quality, publishable data.

Caption: The experimental workflow of single-crystal X-ray crystallography.

Comparative Analysis: Why Spectroscopy Isn't Enough

To illustrate the comparative power of these techniques, let's consider the case of this compound.

Analytical Technique Information Provided Potential Ambiguity for this Molecule
Mass Spectrometry (HRMS) Molecular Formula: C₈H₁₅N₂ClCannot distinguish from isomers (e.g., different substitution patterns on the ring).
FT-IR Spectroscopy Functional Groups: C≡N stretch, N-H stretch, C-H stretch.Confirms presence of key groups but gives no structural information.
¹H & ¹³C NMR Spectroscopy Connectivity: Confirms the piperidine ring, ethyl group, and nitrile.May not definitively prove the substitution pattern (e.g., 2-ethyl vs. 3-ethyl) without complex 2D NMR. Absolute stereochemistry at C3 remains unknown.
X-ray Crystallography Definitive 3D Structure None. Provides unambiguous proof of the 3-ethyl-3-carbonitrile substitution, the chair conformation of the piperidine ring, precise bond lengths/angles, and the absolute stereochemistry of the chiral center at C3.

Case Study: Hypothetical Data for this compound

A plausible synthesis involves the reaction of a suitable piperidine precursor with an ethylating agent and a cyanide source.[10][11] After synthesis and purification, the resulting white solid is subjected to the following analyses.

Table 1: Spectroscopic and Spectrometric Data

Technique Hypothetical Result Interpretation
HRMS (ESI+) m/z = 151.1230 [M+H]⁺Consistent with the molecular formula C₈H₁₄N₂ (protonated free base).
FT-IR (ATR) 2245 cm⁻¹ (weak), 2950-2850 cm⁻¹ (strong), 2700-2400 cm⁻¹ (broad)Confirms C≡N, C-H, and N⁺-H (from the hydrochloride salt) functional groups.
¹H NMR (500 MHz, D₂O) δ 3.5-3.0 (m, 4H), 2.1-1.8 (m, 4H), 1.95 (q, 2H), 1.05 (t, 3H)Suggests a piperidine ring with an attached ethyl group.
¹³C NMR (125 MHz, D₂O) δ 121.5 (CN), 51.0, 48.5, 42.0 (C3), 31.0, 25.5, 24.0, 9.5Consistent with 8 carbon atoms, including a nitrile and an ethyl group.

While this data strongly supports the proposed structure, it does not constitute absolute proof. The definitive evidence comes from single-crystal X-ray diffraction.

Table 2: Single-Crystal X-ray Crystallography Data

Parameter Value Significance
Chemical Formula C₈H₁₅N₂ClConfirms elemental composition in the crystal.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 8.54, b = 12.11, c = 9.87Dimensions of the unit cell.
β (°) 105.2°Angle of the unit cell.
Volume (ų) 983.5Volume of a single unit cell.
R-factor (R₁) 0.035A measure of the agreement between the crystallographic model and the experimental data (a low value indicates a good fit).

The refined crystal structure would unequivocally show the ethyl and nitrile groups attached to the same carbon (C3) of the piperidine ring, which adopts a stable chair conformation. It would also reveal the absolute stereochemistry if a chiral synthesis was performed and provide a detailed map of intermolecular hydrogen bonding involving the hydrochloride counter-ion and the piperidinium nitrogen.

Detailed Experimental Protocols

Protocol 1: Crystallization of this compound

Causality: The goal is to grow single crystals of sufficient size (ideally 30-300 microns) and quality (free of defects) for diffraction.[7] Slow evaporation is a common and effective method because it allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects. The choice of solvent is critical; the compound should be soluble but not excessively so, allowing a supersaturated state to be reached gradually.

  • Solvent Screening: Test the solubility of ~5 mg of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof) to find a system where it is sparingly soluble.

  • Solution Preparation: Dissolve approximately 20 mg of the compound in the minimum amount of the chosen solvent (e.g., a methanol/water mixture) in a small, clean vial. Gentle warming can be used to aid dissolution.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.[12]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Check the vial daily for the formation of clear, well-defined single crystals. The process can take several days to weeks.

Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement

Causality: This protocol aims to collect a complete and redundant set of diffraction data to accurately determine the unit cell and solve the structure. Low temperature (e.g., 100 K) is used to minimize thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.

  • Crystal Mounting: Under a microscope, select a high-quality, defect-free crystal and mount it on a cryo-loop.[13]

  • Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a low-temperature device.[6][13]

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and orientation matrix.[14]

  • Data Collection Strategy: Devise a strategy (a series of φ and ω scans) to collect a full sphere of diffraction data with adequate redundancy and resolution.

  • Data Integration and Reduction: Integrate the raw diffraction images to obtain reflection intensities and apply corrections for factors like Lorentz-polarization effects.[13]

  • Structure Solution: Use direct methods or Patterson methods (e.g., with software like SHELXT) to solve the phase problem and generate an initial electron density map.[13]

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares (e.g., with SHELXL).

  • Validation: Use software tools (e.g., CheckCIF) to validate the final structure for geometric and crystallographic consistency before deposition and publication.

Conclusion

In the rigorous field of drug discovery and chemical research, structural ambiguity is a significant risk. While techniques like NMR, MS, and FT-IR are indispensable for initial characterization and quality control, they provide an incomplete picture. They can suggest a structure, but they cannot definitively prove it in three dimensions. Single-crystal X-ray crystallography stands alone in its ability to provide absolute, unambiguous structural proof.[9] By revealing the precise atomic arrangement, stereochemistry, and conformation of this compound, it eliminates all doubt, providing the solid, authoritative grounding required for further research, patent applications, and regulatory submissions. For any novel compound, the crystal structure is not just data; it is the definitive answer.

References

  • Wishart, D. S. (2007). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Available at: [Link].

  • Proscien. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Proscien. Available at: [Link].

  • Excillum. Small molecule crystallography. Excillum. Available at: [Link].

  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Available at: [Link].

  • Fiveable. (2025). 10.1 X-ray crystallography principles and applications. Fiveable. Available at: [Link].

  • News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. News-Medical. Available at: [Link].

  • NC State University. Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. Available at: [Link].

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available at: [Link].

  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available at: [Link].

  • Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link].

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link].

  • e-PG Pathshala. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Development Team. Available at: [Link].

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX. Available at: [Link].

  • IUCr. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link].

  • Technology Networks. (2025). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks. Available at: [Link].

  • Al-Dies, A. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. Available at: [Link].

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. University of Washington. Available at: [Link].

  • University of Szeged. Comparison of NMR and X-ray crystallography. University of Szeged. Available at: [Link].

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link].

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Available at: [Link].

  • ResearchGate. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link].

  • MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. MtoZ Biolabs. Available at: [Link].

  • Google Patents. Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Google Patents.
  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link].

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link].

Sources

Safety Operating Guide

3-Ethylpiperidine-3-carbonitrile hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Directive

Immediate Action Required: 3-Ethylpiperidine-3-carbonitrile hydrochloride is a functionalized piperidine salt containing a nitrile moiety. It poses dual hazards: acute toxicity (oral/dermal) and corrosivity (skin/eye damage).[1]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Prohibition: DO NOT dispose of via sanitary sewer systems. DO NOT treat with sodium hypochlorite (bleach), as this may generate explosive N-chloroamines.

  • Waste Classification: Segregate as Toxic/Corrosive Organic Solid .

Chemical Profile & Hazard Analysis

To dispose of this compound safely, one must understand its chemical behavior under waste conditions.

PropertyDescriptionOperational Implication
Chemical Structure Piperidine ring with ethyl/nitrile substituents; HCl salt.[2]The HCl salt form renders it water-soluble and acidic.
Functional Groups Nitrile (-CN): Stable but can release HCN under extreme acidic/thermal stress.Secondary Amine (Salt): Precursor to N-nitroso compounds (carcinogens) if mixed with nitrites.Segregation is vital. Keep away from acids (HCN risk) and nitrites (Nitrosamine risk).
Physical State White to off-white solid (powder/crystalline).Dust generation is a primary inhalation vector during weighing/transfer.
Reactivity Incompatible with strong oxidizers and strong bases.[3][4]Base Hazard: Adding strong base liberates the free amine (volatile/odorous) and may cause uncontrolled hydrolysis.

Pre-Disposal: Segregation & Storage

Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream accidents.

Segregation Protocol

Store the waste container in a Satellite Accumulation Area (SAA) until pickup.

  • Compatible Stream: Solid Organic Waste (Toxic).[5]

  • Incompatible Stream:

    • Oxidizers: (e.g., Peroxides, Nitrates)

      
       Fire/Explosion risk.
      
    • Acids: (e.g., Sulfuric, Nitric)

      
       Potential HCN evolution.
      
    • Bleach/Hypochlorites:

      
       Formation of unstable N-chloramines.
      
Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar with a Teflon-lined screw cap.

  • Labeling: Must be labeled "Hazardous Waste" with the specific contents: "3-Ethylpiperidine-3-carbonitrile HCl".

  • Secondary Containment: Place the primary container inside a chemically resistant tray or tub to capture potential leaks.

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

Phase 1: Waste Characterization & Labeling
  • Action: Assign the appropriate waste profile. While specific RCRA "P" or "U" codes may not explicitly list this specific isomer, it defaults to a characteristic waste due to toxicity and reactivity.

  • Guidance: Label as "Toxic, Corrosive, Organic Solid."

Phase 2: Solid Waste Collection
  • Step 1: Don PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a N95/P100 respirator if handling open powder outside a fume hood.

  • Step 2: Transfer solid waste into the Primary Container.

    • Note: If the material is in a reaction mixture (liquid), absorb onto vermiculite or charcoal before placing in the solid waste container, or segregate as "Liquid Organic Waste" if the volume is >50mL.

  • Step 3: Wipe the exterior of the container with a damp paper towel to remove dust residues. Dispose of the towel in the same container.

Phase 3: Professional Destruction (Incineration)
  • Mechanism: The only validated method for complete destruction of the nitrile functionality without generating secondary toxic waste is controlled incineration .

  • Process: The waste contractor will incinerate at >1000°C with scrubber systems to capture NOx and HCl gases.

  • Verification: Ensure your manifest lists "Incineration" as the disposal method.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 3-Ethylpiperidine-3-carbonitrile HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation Segregation Check: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation PkgSolid Package in HDPE/Glass Jar Label: 'Toxic Solid Organic' Segregation->PkgSolid If Solid PkgLiquid Package in Solvent Waste Carboy (Halogenated vs Non-Halogenated) Segregation->PkgLiquid If Liquid Labeling Apply Hazardous Waste Label List Full Chemical Name PkgSolid->Labeling PkgLiquid->Labeling Pickup EHS / Contractor Pickup Labeling->Pickup Destruction High-Temp Incineration (Destruction of Nitrile & Amine) Pickup->Destruction

Figure 1: Logical flow for the safe containment and routing of piperidine-nitrile waste streams.

Emergency Procedures: Spills & Exposure

Scenario: A 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure lab ventilation is active.

  • PPE Upgrade: Wear double nitrile gloves , chemical safety goggles, and a Tyvek suit if dust is widespread. Use a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filter.

  • Containment:

    • Do NOT use water initially (spreads the contamination).

    • Cover the spill with Vermiculite or Dry Sand .

    • Avoid sawdust or paper towels (combustibles) if possible, though less critical than with oxidizers.

  • Cleanup:

    • Scoop the material/absorbent mixture into a wide-mouth waste jar.

    • Clean the surface with a mild soap solution (pH neutral). Do not use Bleach.

    • Test surface pH to ensure no acidic residue remains (the HCl salt is acidic).

Regulatory Compliance (US Focus)

RegulationClassificationCode/Note
RCRA (EPA) Hazardous WasteLikely D002 (Corrosive) or Non-Specific Toxic. Treat as Hazardous .
DOT (Transport) Toxic Solid, Organic, n.o.s.UN 2811 (Typical for toxic organic solids).[5]
SARA Title III Section 313Check threshold quantities; Nitrile compounds are often reportable.

References

  • PubChem. (n.d.). 3-Ethylpiperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 3-Ethylpiperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-Ethylpiperidine-3-carbonitrile hydrochloride is a specialized pharmacophore intermediate containing a piperidine ring, a quaternary carbon center, and a nitrile functionality, stabilized as a hydrochloride salt.

While specific toxicological data for this exact isomer may be limited in public repositories, structural activity relationship (SAR) analysis dictates it be handled as a Category 3 Acute Toxin and Category 2 Skin/Eye Irritant . The presence of the nitrile moiety requires strict segregation from acids to prevent potential hydrogen cyanide (HCN) liberation, and the hydrochloride salt form implies hygroscopic and corrosive potential upon contact with mucous membranes.

Core Directive: Treat as a potent sensitizer and potential metabolic cyanogen. All handling of the neat solid must occur within a certified Chemical Fume Hood (CFH).

Hazard Architecture & Risk Assessment

This section deconstructs the chemical risks to justify the PPE selection.

Hazard DomainMechanism of ActionCritical Risk Factor
Respiratory Dust Inhalation: As a hydrochloride salt, the powder is likely fine and electrostatic. Inhalation leads to immediate solubilization in the respiratory mucosa, forming acidic piperidine species.Bronchospasm / Chemical Pneumonitis
Dermal Transdermal Absorption: The organic nature of the piperidine ring facilitates lipid permeation. The nitrile group poses a theoretical risk of metabolic cyanide release (via cytochrome P450 oxidation).Systemic Toxicity / Chemical Burns
Ocular Acidic Hydrolysis: Contact with tear film (

) causes rapid dissociation of the HCl, leading to immediate pH drop and protein denaturation.
Corneal Opacity / Irreversible Damage
Reactivity Incompatible with Acids: Nitriles can hydrolyze to amides/acids or, under reductive/acidic stress, liberate HCN.Toxic Gas Generation

Personal Protective Equipment (PPE) Matrix

This protocol is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Eye and Face Protection[1][2]
  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Why not Safety Glasses? Safety glasses allow particulate migration around the lenses. For HCl salts, airborne dust that settles on the eyelash line can dissolve in sweat/tears, causing delayed severe burns. Goggles provide a sealed environment.

  • Face Shield: Required only if handling quantities

    
     or during vigorous quenching operations.
    
Hand Protection (The Glove Protocol)

Selection depends on the state of the chemical (Solid vs. Solution).

StateGlove MaterialThicknessBreakthrough TimeProtocol
Solid (Neat) Nitrile

mm (4 mil)

min (Solids)
Single gloving permitted inside hood.
Solution (Aq) Nitrile

mm (6 mil)

min
Double gloving recommended.
Solution (Org) Laminate / Silver Shield Multi-layer

min
CRITICAL: Standard nitrile degrades rapidly in DCM/DMF/THF. Use laminate liners under nitrile.

Technical Insight: Nitrile rubber is excellent for the solid salt but permeable to the organic solvents often used to dissolve this compound (e.g., Dichloromethane). If dissolving the salt, the solvent dictates the glove selection , not the salt.

Body & Respiratory Protection[1][3][4]
  • Body: 100% Cotton or Nomex Lab Coat (Snap closures preferred for quick removal). Long pants and closed-toe chemically resistant shoes.

  • Respiratory:

    • Primary: Variable Air Volume (VAV) Fume Hood operating at 80-100 fpm face velocity.

    • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component is vital due to the HCl salt nature.

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this compound, ensuring safety checks are integrated before exposure occurs.

HandlingProtocol Start START: Handling 3-Ethylpiperidine-3-carbonitrile HCl RiskCheck Risk Assessment: Is mass > 10g or Solvent = Chlorinated? Start->RiskCheck PPE_Level1 Standard PPE: Nitrile (5mil) + Goggles + Lab Coat (In Fume Hood) RiskCheck->PPE_Level1 No PPE_Level2 Enhanced PPE: Double Glove (Laminate Liner) + Face Shield (In Fume Hood) RiskCheck->PPE_Level2 Yes Weighing Weighing Protocol: Use Antistatic Gun -> Closed Balance PPE_Level1->Weighing PPE_Level2->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weighing->Solubilization Waste Disposal: Segregate from ACIDS Adjust pH > 10 Solubilization->Waste Post-Experiment

Figure 1: Operational Logic Flow for PPE Selection and Handling.

Step-by-Step Handling Protocol

Step 1: The "Sniff" Test (Metaphorical)

  • Before opening the container, visually inspect the solid. Is it clumping? (Indicates moisture absorption/hydrolysis).

  • Action: If clumping is observed, assume the container is pressurized with HCl gas. Open strictly in the back of the fume hood.

Step 2: Weighing (The highest risk of inhalation)

  • Piperidine salts are often electrostatic "fluffy" solids.

  • Control: Use an ionizing fan or antistatic gun on the spatula and weigh boat.

  • Technique: Do not dump powder. Transfer using a spatula to minimize aerosol generation. Keep the balance draft shield closed when not actively transferring.

Step 3: Solubilization (The highest risk of splash)

  • Caution: Dissolving HCl salts in water or basic buffers is often exothermic .

  • Protocol: Add the solid to the solvent in portions. Never add solvent to a large pile of solid ("add acid to water" rule applies here to the acidic salt).

Waste Disposal & Decontamination[5][6][7][8]

Improper disposal of nitriles is a leading cause of laboratory accidents involving toxic gas generation.

  • Segregation: NEVER dispose of 3-Ethylpiperidine-3-carbonitrile HCl in the "Acid Waste" stream. Mixing with strong acids (Sulfuric/Nitric) can hydrolyze the nitrile or dehydrate it, potentially releasing HCN or NOx gases.

  • Quenching (Recommended):

    • Collect waste in a container dedicated to "Organic Nitriles."

    • Maintain the waste container pH at

      
       using Sodium Hydroxide (NaOH) solution. This prevents the formation of volatile HCN gas.
      
  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with a wet paper towel (dampened with weak base like Sodium Bicarbonate sat. sol.) to prevent dust, then scoop.

    • Liquid: Absorb with vermiculite.[1] Do not use paper towels alone (fire risk if oxidizers are present).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpiperidine-3-carbonitrile hydrochloride
Reactant of Route 2
3-Ethylpiperidine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.